Product packaging for 2-Methylbenzo[d]thiazol-7-ol(Cat. No.:CAS No. 163298-71-3)

2-Methylbenzo[d]thiazol-7-ol

カタログ番号: B071917
CAS番号: 163298-71-3
分子量: 165.21 g/mol
InChIキー: HYCUWTFDQWDODM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

2-Methylbenzo[d]thiazol-7-ol (CAS 163298-71-3) is a high-value benzothiazole derivative of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C 8 H 7 NOS and a molecular weight of 165.21 g/mol, this compound serves as a key scaffold for the development of novel therapeutic agents . The benzothiazole nucleus is a privileged structure in drug discovery due to its versatile interactions with diverse biological targets . Recent investigations highlight that 2-methylbenzothiazole derivatives act as potent and selective inhibitors of monoamine oxidase B (MAO-B) , with IC 50 values reaching the nanomolar range . This makes them promising lead compounds for researching treatments for neurodegenerative disorders such as Parkinson's disease, where MAO-B inhibition helps elevate central dopamine levels and may attenuate oxidative stress-related neuronal damage . This compound is offered with a high purity specification to ensure consistency and reliability in your experimental results. It is supplied for research applications and is strictly labeled For Research Use Only. Not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NOS B071917 2-Methylbenzo[d]thiazol-7-ol CAS No. 163298-71-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-methyl-1,3-benzothiazol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-9-6-3-2-4-7(10)8(6)11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCUWTFDQWDODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylbenzo[d]thiazol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methylbenzo[d]thiazol-7-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its fundamental chemical identifiers, presents available and estimated physicochemical data in a structured format, outlines detailed experimental protocols for their determination, and visualizes relevant biological pathways and experimental workflows.

Core Physicochemical Data

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compound-
CAS Number 163298-71-3[1]
Chemical Formula C₈H₇NOS[1]
Molecular Weight 165.21 g/mol [1]
InChI Key HYCUWTFDQWDODM-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties of this compound and its Isomer

PropertyThis compound (Estimated/Unavailable)2-Methyl-1,3-benzothiazol-5-ol (Computed)Source
Melting Point Not availableNot available-
Boiling Point Not availableNot available-
Aqueous Solubility Not availableNot available-
pKa (Phenolic OH) ~10 (Estimated)Not available
LogP ~2.4 (Estimated)2.4[2]

Note: The pKa value for the phenolic hydroxyl group is estimated based on the typical pKa of phenols. The LogP value is estimated based on the computed value for its 5-ol isomer.

Experimental Protocols for Physicochemical Characterization

To obtain accurate physicochemical data for this compound, standardized experimental protocols are essential. The following sections detail the methodologies for determining key properties.

Synthesis of this compound

A plausible synthetic route for this compound involves the condensation of 2-amino-6-mercaptophenol with acetic anhydride. While a specific protocol for the 7-ol isomer is not detailed in the literature, a general and widely applicable method for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenols can be adapted.[3]

Reaction Scheme:

G reagents 2-amino-6-mercaptophenol + Acetic Anhydride product This compound reagents->product Cyclocondensation conditions Heat

Caption: Synthetic scheme for this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-mercaptophenol in a suitable solvent such as glacial acetic acid.

  • Reagent Addition: Add a molar excess of acetic anhydride to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice-water. The crude product will precipitate out.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Melting Point Determination

The melting point is a crucial indicator of purity. The capillary method using a Mel-Temp apparatus or a Thiele tube is standard.

Protocol (Mel-Temp Apparatus):

  • Sample Preparation: Finely powder a small amount of the dry, purified this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the heating block of the Mel-Temp apparatus.

  • Heating: Heat the block rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Boiling Point Determination

For liquid compounds or those that can be melted without decomposition, the boiling point can be determined using methods like distillation or the Thiele tube method for small sample volumes.

Protocol (Thiele Tube Method):

  • Sample Preparation: Place a small amount (0.5-1 mL) of the liquid sample into a small test tube.

  • Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube.

  • Apparatus Assembly: Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).

  • Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Observation: Stop heating when a steady stream of bubbles is observed. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube.

Aqueous Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol (Shake-Flask Method):

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle or centrifuge to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acidity of the phenolic hydroxyl group can be determined by potentiometric titration.

Protocol (Potentiometric Titration):

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter and electrode as the titrant is added in small increments.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

LogP (Octanol-Water Partition Coefficient) Determination

The shake-flask method is the traditional and most reliable method for determining the LogP value.

Protocol (Shake-Flask Method):

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

  • Sample Preparation: Dissolve a known amount of this compound in either the water-saturated octanol or the octanol-saturated water phase.

  • Partitioning: Add a known volume of the other phase to create a biphasic system. Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in both the octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Biological Activity and Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[4][5] Notably, derivatives of 2-methylbenzothiazole have been identified as potent inhibitors of monoamine oxidase (MAO), particularly MAO-B.[6][[“]] MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases like Parkinson's disease.

The inhibitory action of a 2-methylbenzothiazole derivative on MAO-B can be visualized as follows:

MAO_Inhibition cluster_pre Presynaptic Neuron cluster_inhibitor Drug Action Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Metabolites Inactive Metabolites MAOB->Metabolites Compound This compound Compound->MAOB Inhibition

Caption: Inhibition of MAO-B by a 2-methylbenzothiazole derivative.

Experimental and Logical Workflows

The systematic characterization of a novel compound like this compound is a critical workflow in drug discovery. This process ensures that a comprehensive dataset is generated to support lead optimization and candidate selection.[8][9]

Physicochemical Characterization Workflow

Physicochemical_Workflow Start Synthesis & Purification Structure Structural Confirmation (NMR, MS, etc.) Start->Structure Purity Purity Assessment (HPLC, Elemental Analysis) Structure->Purity Solubility Aqueous Solubility (Shake-Flask) Purity->Solubility LogP Lipophilicity (LogP) (Shake-Flask) Purity->LogP pKa Ionization (pKa) (Potentiometric Titration) Purity->pKa MeltingPoint Melting Point (Capillary Method) Purity->MeltingPoint Data Data Analysis & Profiling Solubility->Data LogP->Data pKa->Data MeltingPoint->Data End Candidate Assessment Data->End

Caption: Workflow for physicochemical characterization.

This guide provides a foundational understanding of the physicochemical properties of this compound. The outlined experimental protocols offer a clear path for researchers to generate the precise data necessary for advancing this compound in drug development pipelines. The potential biological activity as an MAO inhibitor highlights a promising area for further investigation.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 2-Methylbenzo[d]thiazol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability and degradation profile of 2-Methylbenzo[d]thiazol-7-ol, a heterocyclic compound of interest in pharmaceutical development. Due to the limited publicly available data on this specific molecule, this document outlines detailed experimental protocols for key analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and forced degradation studies. Illustrative data is presented to guide researchers in their interpretation of potential results. Furthermore, this guide includes workflow diagrams and a proposed degradation pathway to facilitate a deeper understanding of the stability-indicating assays crucial for drug development.

Introduction

This compound belongs to the benzothiazole class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities.[1] The thermal stability and degradation profile of a potential drug candidate are critical parameters that influence its shelf-life, formulation, and overall safety and efficacy. Understanding how a molecule behaves under thermal stress is a regulatory requirement and provides invaluable insights into its intrinsic stability. This guide details the necessary experimental frameworks to thoroughly characterize the thermal properties of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular FormulaC₈H₇NOS[1]
Molecular Weight165.21 g/mol [1]
AppearanceSolid (predicted)General knowledge
IUPAC Name2-methyl-1,3-benzothiazol-7-olN/A

Thermal Stability Analysis

The thermal stability of this compound can be effectively determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of thermal decomposition, identify intermediate products, and ascertain the composition of the material.

The following table presents hypothetical TGA data for this compound, which is representative of a stable organic compound.

ParameterValue
Onset of Decomposition (T_onset)250 °C
Temperature at 5% Mass Loss (T₅%)265 °C
Temperature at Maximum Rate of Decomposition (T_peak)280 °C
Residual Mass at 600 °C< 1%
Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect physical transitions, such as melting and crystallization, as well as chemical reactions.

The table below shows potential DSC data for this compound.

ParameterValue
Melting Point (T_m)185 °C (Endotherm)
Enthalpy of Fusion (ΔH_fus)25 kJ/mol
Decomposition> 250 °C (Exotherm)

Degradation Profile Analysis

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance. These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.

Forced Degradation Conditions

The following table outlines the recommended stress conditions for the forced degradation study of this compound, in accordance with ICH guidelines.[2][3][4][5][6]

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis0.1 M HCl24 hours
Base Hydrolysis0.1 M NaOH24 hours
Oxidation3% H₂O₂24 hours
Thermal80 °C48 hours
PhotolyticICH Q1B conditionsN/A

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina crucible.

  • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperature at 5% mass loss.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it. An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting point and enthalpy of fusion from the endothermic peak.

Forced Degradation Study Protocol
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final hydrogen peroxide concentration of 3%.

    • Thermal Degradation: Store the stock solution at 80 °C.

    • Photolytic Degradation: Expose the stock solution to light as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • HPLC Method: A reverse-phase HPLC method with UV detection should be developed and validated to separate the parent compound from its degradation products.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the assessment of thermal stability and degradation.

G cluster_0 Physicochemical Characterization cluster_1 Thermal Analysis cluster_2 Forced Degradation Studies cluster_3 Analysis & Reporting A This compound B TGA A->B C DSC A->C D Acid/Base Hydrolysis A->D E Oxidation A->E F Thermal A->F G Photolytic A->G J Comprehensive Stability Report B->J C->J H Stability-Indicating HPLC Method D->H E->H F->H G->H I Degradation Product Identification (LC-MS) H->I I->J

Caption: Workflow for Thermal Stability and Degradation Analysis.

Hypothetical Degradation Pathway

Based on the known reactivity of the benzothiazole ring system, a hypothetical degradation pathway under hydrolytic conditions is proposed below.

G A This compound C₈H₇NOS B {Hydrolysis (Acid/Base)} A->B C Ring Opening Formation of 2-amino-6-hydroxythiophenol B->C D Further Degradation Products C->D

Caption: Hypothetical Hydrolytic Degradation of this compound.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the thermal stability and degradation profile of this compound. The detailed experimental protocols for TGA, DSC, and forced degradation studies, along with illustrative data and workflow diagrams, serve as a valuable resource for researchers and drug development professionals. A thorough understanding of these stability-indicating parameters is paramount for the successful development of safe, effective, and stable pharmaceutical products.

References

Navigating the Solubility Landscape of 2-Methylbenzo[d]thiazol-7-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methylbenzo[d]thiazol-7-ol, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide summarizes the known qualitative solubility of related benzothiazole derivatives and outlines established experimental protocols for solubility determination.

Core Physical and Chemical Properties

This compound is a benzothiazole derivative with the molecular formula C₈H₇NOS and a molecular weight of 165.21 g/mol .[1] Its structure, featuring a fused benzene and thiazole ring with methyl and hydroxyl substitutions, suggests a degree of polarity that influences its solubility in various solvents. While specific experimental data is scarce, the general solubility trends of benzothiazoles indicate a preference for organic solvents over aqueous media.

Qualitative Solubility Profile

Based on the solubility characteristics of structurally similar compounds, the following qualitative solubility profile for this compound can be inferred:

Solvent ClassPredicted SolubilityRationale
Polar Aprotic Solvents Likely SolubleDimethyl sulfoxide (DMSO) is a powerful solvent for a wide range of organic compounds and is commonly used for compounds with limited solubility.[2][3]
Polar Protic Solvents Moderately to Sparingly SolubleAlcohols such as ethanol and methanol are expected to be effective solvents due to their ability to form hydrogen bonds.[4]
Non-Polar Solvents Likely Sparingly Soluble to InsolubleLimited solubility is anticipated in non-polar solvents like hexane and toluene.
Aqueous Solvents Likely Poorly SolubleBenzothiazole and its derivatives generally exhibit low solubility in water.[4][5]

Experimental Protocols for Solubility Determination

Precise and reproducible solubility data is critical for various stages of research and development, including formulation, purification, and biological screening. The following are detailed methodologies adapted from literature for determining the solubility of benzothiazole derivatives.

Method 1: Spectrophotometric Determination of Aqueous Solubility

This method is suitable for compounds with a chromophore that allows for UV-Vis spectrophotometric detection.

Principle: A saturated solution of the compound is prepared, and after reaching equilibrium, the concentration of the dissolved solute is determined by measuring its absorbance at a specific wavelength.

Apparatus:

  • UV-Vis Spectrophotometer

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound in a suitable organic solvent (e.g., DMSO, ethanol) of known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Filtration: Allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any particulate matter.

  • Absorbance Measurement: Dilute the filtered solution with the appropriate solvent if necessary to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound in the saturated solution.

Method 2: Shake-Flask Method for Oil-Water Partition Coefficient (Log P)

The octanol-water partition coefficient is a key parameter that provides insight into the lipophilicity and potential membrane permeability of a compound.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations in each phase at equilibrium are measured to determine the partition coefficient.

Apparatus:

  • Separatory funnels or screw-cap vials

  • Mechanical shaker

  • Centrifuge

  • Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning: Dissolve a known amount of this compound in the pre-saturated n-octanol. Add a known volume of the pre-saturated water.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. Log P is the base-10 logarithm of this value.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps involved in solubility and Log P determination.

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start cal_curve Prepare Calibration Curve start->cal_curve sample_prep Prepare Supersaturated Solution start->sample_prep calc_conc Calculate Concentration cal_curve->calc_conc equilibrate Equilibrate (Shake/Incubate) sample_prep->equilibrate filter_sample Filter Supernatant equilibrate->filter_sample measure_abs Measure Absorbance filter_sample->measure_abs measure_abs->calc_conc end End calc_conc->end

Caption: Workflow for Spectrophotometric Solubility Determination.

LogP_Determination_Workflow cluster_prep_logp Preparation cluster_exp_logp Experiment cluster_analysis_logp Analysis start_logp Start saturate_solvents Saturate Solvents (n-octanol & water) start_logp->saturate_solvents dissolve_compound Dissolve Compound in n-octanol saturate_solvents->dissolve_compound partition Partition with Water dissolve_compound->partition equilibrate_logp Equilibrate (Shake) partition->equilibrate_logp separate_phases Separate Phases (Centrifuge) equilibrate_logp->separate_phases analyze_conc Analyze Concentration in each phase (HPLC) separate_phases->analyze_conc calc_logp Calculate Log P analyze_conc->calc_logp end_logp End calc_logp->end_logp

Caption: Workflow for Shake-Flask Log P Determination.

Conclusion and Future Directions

References

Introduction to Tautomerism in Hydroxylated 2-Methylbenzothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Tautomerism in Hydroxylated 2-Methylbenzothiazoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tautomeric phenomena observed in hydroxylated 2-methylbenzothiazoles. Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, plays a critical role in the chemical reactivity, biological activity, and physicochemical properties of molecules. In the context of drug discovery and development, understanding the tautomeric preferences of a molecule is paramount as different tautomers can exhibit distinct pharmacological and toxicological profiles.[1]

Hydroxylated 2-methylbenzothiazoles can exist in two primary tautomeric forms: the enol form (a hydroxybenzothiazole) and the keto form (a benzothiazolinone). This equilibrium is a specific example of keto-enol tautomerism.[2][3][4] The position of this equilibrium is influenced by several factors, including the substitution pattern on the benzothiazole ring, the solvent, temperature, and pH. Generally, the keto form is thermodynamically more stable for simple carbonyls, but factors like aromaticity and intramolecular hydrogen bonding can shift the equilibrium towards the enol form.[2][4]

Tautomeric Forms and Equilibrium

The principal tautomeric equilibrium in a hydroxylated 2-methylbenzothiazole involves the migration of a proton between the hydroxyl oxygen and the nitrogen atom of the thiazole ring, or a ring carbon atom, leading to the formation of a keto tautomer. The position of the hydroxyl group on the benzene ring determines the specific structure of the keto tautomer. For instance, 6-hydroxy-2-methylbenzothiazole can exist in equilibrium with its keto tautomer, 2-methyl-1,3-benzothiazol-6(7H)-one.

A theoretical study on 2-hydroxybenzothiazole (OBT), a close analog, suggests that the coexistence of the 'ol' (enol) and 'one' (keto) tautomers is possible.[5] The energy barrier for the interconversion is relatively low, indicating that both forms may be present under certain conditions.[5]

Factors Influencing the Tautomeric Equilibrium:
  • Aromaticity: The enol form retains the aromaticity of the benzene ring, which provides significant stabilization.[2][4]

  • Solvent Polarity: Polar solvents can influence the tautomeric equilibrium by differentially solvating the more polar tautomer.[5]

  • Hydrogen Bonding: Intramolecular hydrogen bonding can stabilize one tautomer over the other.

  • Substitution: Electron-donating or electron-withdrawing groups on the benzothiazole ring can alter the relative stabilities of the tautomers.

Quantitative Data from Theoretical Studies

While experimental quantitative data on the tautomeric equilibrium of hydroxylated 2-methylbenzothiazoles is limited in the literature, theoretical studies on analogous compounds provide valuable insights. A study on 2-hydroxybenzothiazole (OBT) calculated the activation energies for the tautomeric interconversion.[5]

Tautomeric TransitionActivation Energy (Ea1) (kJ/mol)Activation Energy (Ea2) (kJ/mol)
ol ⇌ one27.2423.70
Data from a theoretical study on 2-hydroxybenzothiazole (OBT)[5]

The small difference in activation energies suggests a possible coexistence of both tautomers.[5]

Experimental Protocols

Synthesis of Hydroxylated 2-Methylbenzothiazoles

A general method for the synthesis of hydroxylated 2-methylbenzothiazoles involves the reaction of an aminophenol with an appropriate reagent to form the thiazole ring. For example, 2-methylbenzo[d]thiazol-6-ol can be synthesized from 4-amino-3-mercaptophenol and acetic anhydride.

General Synthetic Protocol:

  • Dissolve the appropriate aminomercaptophenol in a suitable solvent (e.g., acetic acid).

  • Add acetic anhydride to the solution.

  • Reflux the mixture for a specified period.

  • Cool the reaction mixture and pour it into cold water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Characterization and Study of Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying tautomeric equilibria.[6][7] In cases of slow exchange between tautomers, distinct sets of signals will be observed for each form. The ratio of the tautomers can be determined by integrating the corresponding signals. Variable-temperature NMR studies can be employed to investigate the dynamics of the equilibrium.[7]

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Proton Expected Chemical Shift (ppm) - Enol Form Expected Chemical Shift (ppm) - Keto Form
-CH₃ ~2.8 ~2.5
Aromatic-H 7.0 - 8.5 Varies depending on structure
-OH 5.0 - 9.0 (broad) -
-NH - ~8.0 - 10.0

Note: These are predicted values based on general knowledge and data for related structures.[8]

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can also be used to study tautomeric equilibria as the different tautomers will likely have distinct absorption spectra.[9] The effect of solvent polarity on the absorption maxima can provide evidence for the presence of different tautomers.

Expected UV-Vis Absorption Maxima (in Methanol):

Tautomer Expected λmax (nm)
Enol Form ~280-320
Keto Form May be shifted to longer or shorter wavelengths

Note: These are predicted values. The UV-Vis spectrum of the parent benzothiazole shows absorption maxima around 252 and 287 nm.[9]

Visualizations

Caption: Tautomeric equilibrium between the enol and keto forms.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesis of Hydroxylated 2-Methylbenzothiazole purification Purification (Recrystallization/ Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, VT-NMR) purification->nmr uv_vis UV-Vis Spectroscopy (Solvent Effects) purification->uv_vis mass_spec Mass Spectrometry purification->mass_spec equilibrium Determination of Tautomeric Ratio nmr->equilibrium uv_vis->equilibrium computational Computational Modeling (DFT Calculations) equilibrium->computational

Caption: Experimental workflow for studying tautomerism.

Influencing_Factors Equilibrium Tautomeric Equilibrium Solvent Solvent Polarity Solvent->Equilibrium Temperature Temperature Temperature->Equilibrium pH pH pH->Equilibrium Substituents Substituents (Electronic Effects) Substituents->Equilibrium

Caption: Factors influencing the tautomeric equilibrium.

Conclusion and Future Perspectives

The tautomerism of hydroxylated 2-methylbenzothiazoles is a complex phenomenon governed by a delicate balance of structural and environmental factors. While theoretical studies suggest the potential for a dynamic equilibrium between the enol and keto forms, there is a clear need for more extensive experimental investigations to quantify these equilibria and to fully elucidate the spectroscopic and physicochemical properties of the individual tautomers. Such studies are crucial for the rational design and development of new therapeutic agents based on the benzothiazole scaffold. Future work should focus on the synthesis of a wider range of hydroxylated 2-methylbenzothiazole derivatives and their comprehensive characterization using advanced spectroscopic and computational techniques.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methylbenzo[d]thiazol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzo[d]thiazol-7-ol is a heterocyclic compound belonging to the benzothiazole family. Benzothiazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. These activities include but are not limited to, potential as monoamine oxidase (MAO) inhibitors for neurodegenerative diseases, as well as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4] The synthesis of novel substituted benzothiazoles, such as this compound, is a key step in the discovery of new therapeutic agents.

This document provides a detailed protocol for the synthesis of this compound from 2-amino-6-mercaptophenol. The proposed method is based on established and widely-used procedures for the synthesis of 2-methylbenzothiazole derivatives.[5]

Proposed Synthetic Pathway

The synthesis of this compound from 2-amino-6-mercaptophenol can be achieved via a one-pot reaction involving N-acetylation followed by intramolecular cyclization. In this proposed method, glacial acetic acid serves as both the acetylating agent and the reaction solvent, facilitating the formation of the thiazole ring.

Synthetic Pathway of this compound reactant 2-amino-6-mercaptophenol reagent + Glacial Acetic Acid (CH3COOH) reactant->reagent product This compound reagent->product Reflux

Caption: Proposed reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol describes a potential method for the synthesis of this compound.

Materials and Equipment:

  • 2-amino-6-mercaptophenol

  • Glacial acetic acid

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (if required)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-mercaptophenol (1 equivalent).

  • Addition of Reagent: To the starting material, add an excess of glacial acetic acid to act as both the reagent and the solvent.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Neutralization: Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic acid. Stir until the effervescence ceases.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data from Analogous Syntheses

The following table summarizes the reaction conditions and yields for the synthesis of various 2-methylbenzothiazole derivatives, which can provide an expectation for the synthesis of this compound.

Starting MaterialReagent/CatalystSolventReaction Time (h)Yield (%)Reference
2-Aminothiophenol HalideAcetic AnhydrideGlacial Acetic AcidNot Specified90.07[5]
2-AminothiophenolAliphatic AldehydesDichloromethane1.5 - 296[6]
Substituted 2-aminothiophenolNot SpecifiedNot Specified249-82[2]
Methyl 4-aminobenzoate & KSCNBromineAcetic AcidOvernightNot Specified[3]

Experimental Workflow

The general workflow for the synthesis, purification, and analysis of this compound is outlined below.

Experimental Workflow cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Reaction Setup: 2-amino-6-mercaptophenol + Glacial Acetic Acid B Reflux (2-4 hours) A->B C Reaction Monitoring (TLC) B->C D Cool to RT C->D E Neutralization (aq. NaHCO3) D->E F Extraction (Ethyl Acetate) E->F G Washing & Drying F->G H Solvent Removal (Rotary Evaporation) G->H I Column Chromatography (Silica Gel) H->I J Characterization (NMR, MS) I->J

Caption: General experimental workflow for the synthesis of this compound.

Applications in Drug Development

Benzothiazole derivatives are recognized as important pharmacophores in drug discovery. The 2-methylbenzothiazole scaffold, in particular, has been investigated for various therapeutic applications.

  • Monoamine Oxidase (MAO) Inhibition: Derivatives of 2-methylbenzothiazole have been synthesized and evaluated as potent and selective inhibitors of human MAO-B.[2] MAO-B inhibitors are used in the treatment of Parkinson's disease and other neurodegenerative disorders.

  • Anticancer Activity: The benzothiazole nucleus is present in several compounds with demonstrated anticancer properties.

  • Antimicrobial and Antifungal Agents: Various substituted 2-aminobenzothiazoles have been synthesized and tested for their antimicrobial and antifungal activities.[4]

The synthesis of this compound provides a valuable building block for the development of new chemical entities with potential therapeutic applications in these and other areas of drug discovery. The hydroxyl group at the 7-position offers a site for further functionalization to explore structure-activity relationships and optimize pharmacokinetic properties.

References

Application Note: A Detailed Experimental Protocol for the Synthesis of 2-Methylbenzo[d]thiazol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-Methylbenzo[d]thiazol-7-ol, a valuable heterocyclic compound for research and development in medicinal chemistry. The protocol is based on a two-step synthetic route involving the formation of a methoxy-substituted benzothiazole intermediate, followed by demethylation to yield the final product.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a logical two-step process. The first step involves the cyclization of a substituted aminothiophenol to form the core benzothiazole structure. The second step is a demethylation reaction to unmask the hydroxyl group at the 7-position.

Synthetic Pathway 2-Amino-6-methoxythiophenol 2-Amino-6-methoxythiophenol Intermediate 7-Methoxy-2-methylbenzo[d]thiazole 2-Amino-6-methoxythiophenol->Intermediate Step 1: Cyclization (Acetic Acid) Final_Product This compound Intermediate->Final_Product Step 2: Demethylation (BBr3)

Caption: Overall synthetic route for this compound.

Physicochemical and Characterization Data

The following tables summarize key physicochemical properties and expected NMR chemical shifts for the final product and the key intermediate.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearancePurity
7-Methoxy-2-methylbenzo[d]thiazoleC₉H₉NOS179.24->95%
This compoundC₈H₇NOS165.21Solid>95%[1]

Table 2: Expected NMR Spectroscopic Data for this compound [1]

Atom TypeTechniqueExpected Chemical Shift (δ, ppm)Notes
Methyl Protons (-CH₃)¹H NMR~2.4 - 2.8Appears as a singlet.
Aromatic Protons (Ar-H)¹H NMR~7.0 - 8.0Splitting patterns depend on proton coupling.
Hydroxyl Proton (-OH)¹H NMRVariablePosition and broadening depend on solvent and concentration.
Methyl Carbon (-CH₃)¹³C NMR~18 - 25
Aromatic Carbons (Ar-C)¹³C NMR~110 - 155Shifts are influenced by substituents.
Thiazole Carbon (C=N)¹³C NMR~150 - 170Typically the most downfield carbon signal.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Reagents such as Boron tribromide (BBr₃) are highly corrosive and react violently with water; handle with extreme care.

Prerequisite: Synthesis of 2-Amino-6-methoxythiophenol

Reaction: Hydrolysis of 2-amino-7-methoxybenzothiazole.

Materials:

  • 2-Amino-7-methoxybenzothiazole

  • Potassium hydroxide (KOH)

  • Concentrated Hydrochloric acid (HCl)

  • Glacial acetic acid

  • Deionized water

Procedure:

  • Prepare an 8N solution of potassium hydroxide.

  • To a stirred solution of 8N potassium hydroxide, add 2-amino-7-methoxybenzothiazole.

  • Reflux the mixture overnight.

  • Cool the resulting solution to room temperature.

  • Neutralize the solution by the addition of concentrated HCl to pH 8.0, followed by the addition of glacial acetic acid to adjust the pH to 6.0.

  • Filter the precipitate that forms and wash it with water.

  • The resulting 2-amino-6-methoxythiophenol is typically used immediately in the next step without further purification.

Step 1: Synthesis of 7-Methoxy-2-methylbenzo[d]thiazole

This procedure describes the cyclization of 2-amino-6-methoxythiophenol with acetic acid to form the benzothiazole ring. This is a common method for the formation of 2-methylbenzothiazoles[3].

Step1_Workflow cluster_reactants Reactants Reactant_1 2-Amino-6-methoxythiophenol Reaction Reflux Reactant_1->Reaction Reactant_2 Glacial Acetic Acid Reactant_2->Reaction Workup Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product_1 7-Methoxy-2-methyl- benzo[d]thiazole Purification->Product_1

Caption: Workflow for the synthesis of 7-Methoxy-2-methylbenzo[d]thiazole.

Materials:

  • 2-Amino-6-methoxythiophenol

  • Glacial acetic acid

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-amino-6-methoxythiophenol in an excess of glacial acetic acid.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing ice and slowly neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure 7-methoxy-2-methylbenzo[d]thiazole.

Step 2: Demethylation to this compound

This step involves the cleavage of the methyl ether using boron tribromide (BBr₃), a standard and effective reagent for the demethylation of aryl methyl ethers[4][5].

Step2_Workflow cluster_reactants2 Reactants Reactant_3 7-Methoxy-2-methyl- benzo[d]thiazole Reaction_2 Stir at -10°C to rt Reactant_3->Reaction_2 Reactant_4 Boron Tribromide (BBr3) in Dichloromethane Reactant_4->Reaction_2 Quenching Quench with Methanol Reaction_2->Quenching Workup_2 Work-up (Extraction) Quenching->Workup_2 Purification_2 Purification (Recrystallization or Column Chromatography) Workup_2->Purification_2 Final_Product_2 This compound Purification_2->Final_Product_2

Caption: Workflow for the synthesis of this compound.

Materials:

  • 7-Methoxy-2-methylbenzo[d]thiazole

  • Anhydrous dichloromethane (DCM)

  • Boron tribromide (BBr₃), 1M solution in DCM

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer

  • Syringes and needles

  • Low-temperature bath (e.g., ice-salt-acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 7-methoxy-2-methylbenzo[d]thiazole in anhydrous dichloromethane in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -10°C using an ice-salt-acetone bath.

  • Slowly add boron tribromide (1M solution in DCM, approximately 1.2 equivalents) dropwise via syringe.

  • Stir the reaction mixture at -10°C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture back to 0°C and quench the reaction by the slow, dropwise addition of methanol.

  • Pour the mixture into a beaker containing ice-water and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

This detailed protocol provides a robust framework for the successful synthesis of this compound, enabling further research into its potential applications in drug discovery and development.

References

Application Notes and Protocols: In Vitro Biological Activity Assays for 2-Methylbenzo[d]thiazol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

Note: Extensive literature searches did not yield specific in vitro biological activity data or established protocols for 2-Methylbenzo[d]thiazol-7-ol. The following application notes and protocols are based on the known biological activities of structurally related benzothiazole derivatives. The quantitative data presented is hypothetical and for illustrative purposes to guide researchers in designing their own experimental investigations.

Introduction

This compound is a heterocyclic organic compound belonging to the benzothiazole family. Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, monoamine oxidase (MAO) inhibitory, antioxidant, and antibacterial effects.[1][2][3] These diverse biological activities make the benzothiazole scaffold a privileged structure in medicinal chemistry and drug discovery.[4] The presence of a hydroxyl group at the 7-position and a methyl group at the 2-position of the benzothiazole core in this compound suggests that it may also possess interesting biological properties.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the potential biological activities of this compound. The proposed assays are based on the activities reported for analogous compounds.

Hypothetical Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the in vitro biological activities of this compound. This data is for illustrative purposes only.

Assay TypeCell Line / Enzyme / Radical / BacteriumParameterHypothetical Value (µM)
Anticancer Activity Human breast cancer (MCF-7)IC₅₀15.8
Enzyme Inhibition Monoamine Oxidase-A (MAO-A)IC₅₀8.2
Monoamine Oxidase-B (MAO-B)IC₅₀2.5
Antioxidant Activity DPPH Radical ScavengingIC₅₀25.4
Antibacterial Activity Staphylococcus aureus (ATCC 29213)MIC64
Escherichia coli (ATCC 25922)MIC>128

Experimental Protocols

Anticancer Activity: MTT Cell Proliferation Assay

This protocol describes the determination of the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Protocol:

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Harvest cells using trypsin-EDTA, resuspend in fresh medium, and seed into a 96-well plate at a density of 5 x 10³ cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis A Culture MCF-7 Cells B Seed Cells in 96-well Plate A->B D Treat Cells with Compound B->D C Prepare Compound Dilutions C->D E Incubate for 48h D->E F Add MTT Reagent E->F G Incubate for 4h F->G H Solubilize Formazan G->H I Measure Absorbance H->I J Calculate Cell Viability I->J K Determine IC50 Value J->K

MTT Assay Workflow

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a fluorometric method to determine the inhibitory activity of this compound against MAO-A and MAO-B.

Materials:

  • This compound

  • Recombinant human MAO-A and MAO-B enzymes

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • p-Tyramine (MAO substrate)

  • Clorgyline (selective MAO-A inhibitor)

  • Pargyline (selective MAO-B inhibitor)

  • Sodium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation: Prepare a working solution containing Amplex® Red, HRP, and p-Tyramine in sodium phosphate buffer.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in the buffer.

  • Assay Reaction: To each well of a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound at various concentrations. Include positive controls (Clorgyline for MAO-A, Pargyline for MAO-B) and a vehicle control (DMSO).

  • Incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add the Amplex® Red working solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm in kinetic mode for 30 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC₅₀ value using non-linear regression analysis.

MAO_Inhibition_Assay_Workflow A Prepare Reagents (Amplex Red, HRP, Substrate) E Add Amplex Red Working Solution A->E B Prepare Compound Dilutions C Add MAO Enzyme and Compound to 96-well Plate B->C D Pre-incubate at 37°C C->D D->E F Measure Fluorescence (Kinetic) E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 Value H->I

MAO Inhibition Assay Workflow

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of this compound using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplates

  • UV-Vis microplate reader

Protocol:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Compound Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions.

  • Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound dilutions. Include a positive control (ascorbic acid) and a blank (methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

DPPH_Assay_Logical_Flow cluster_input Inputs cluster_process Reaction cluster_output Outputs DPPH DPPH Radical (Purple) Reaction Radical Scavenging DPPH->Reaction Compound This compound (Antioxidant) Compound->Reaction DPPH_H Reduced DPPH-H (Yellow/Colorless) Reaction->DPPH_H Oxidized_Compound Oxidized Compound Reaction->Oxidized_Compound

DPPH Radical Scavenging Principle

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum inhibitory concentration (MIC) of this compound against bacterial strains using a broth microdilution method.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • DMSO

  • Gentamicin (positive control)

  • 96-well microplates

  • Spectrophotometer

Protocol:

  • Bacterial Culture Preparation: Inoculate the bacterial strains in MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution in MHB in a 96-well plate.

  • Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions. Include a positive control (gentamicin), a negative control (broth only), and a vehicle control (DMSO in broth with bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Concluding Remarks

The provided protocols offer a starting point for investigating the in vitro biological activities of this compound. Based on the known pharmacology of the benzothiazole scaffold, it is plausible that this compound will exhibit activity in one or more of these assays. Further studies, including mechanism of action and in vivo efficacy, would be necessary to fully characterize its pharmacological profile. Researchers should optimize these protocols as needed for their specific experimental conditions.

References

Application Notes and Protocols for Anticancer Evaluation of 2-Methylbenzo[d]thiazol-7-ol and Related Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzothiazole is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer properties.[1][2][3] Derivatives of benzothiazole have been shown to exhibit cytotoxicity against a wide array of cancer cell lines through various mechanisms of action, such as the induction of apoptosis, inhibition of protein kinases, and generation of reactive oxygen species (ROS).[1][4] This document provides a summary of the anticancer effects of representative benzothiazole derivatives on specific cell lines, along with detailed protocols for their evaluation.

Data Presentation: Cytotoxicity of Benzothiazole Derivatives

The in vitro cytotoxic activity of various benzothiazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The table below summarizes the IC50 values for several benzothiazole derivatives from published studies.

Compound ClassCell LineCancer TypeIC50 (µM)Reference
Substituted 2-ArylbenzothiazolesMCF-7Breast Adenocarcinoma5.15 - 8.64[5]
PANC-1Pancreatic Adenocarcinoma27 - 35[6]
A549Lung Carcinoma44 (nM)[7]
HepG2Hepatocellular Carcinoma48 (nM)[7]
Colo205Colorectal Adenocarcinoma5.04[7]
2-Thiol-Benzothiazole DerivativesSKRB-3Breast Cancer1.2 (nM)[7]
SW620Colorectal Adenocarcinoma4.3 (nM)[7]
Hydrazone-Substituted BenzothiazolesHeLaCervical Cancer2.41[7]
COS-7Kidney Fibroblast4.31[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the anticancer evaluation of 2-Methylbenzo[d]thiazol-7-ol or related compounds.

1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HepG2)

    • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • This compound or test compound (dissolved in DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

    • Prepare serial dilutions of the test compound in complete growth medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compound to each well. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compound.

  • Materials:

    • Cancer cell lines

    • Test compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

3. Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by the test compound.

  • Materials:

    • Cancer cell lines

    • Test compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p-EGFR, p-Akt)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat cells with the test compound for the desired time.

    • Lyse the cells with RIPA buffer and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis start Cancer Cell Lines (e.g., MCF-7, A549) treatment Treatment with This compound start->treatment mtt MTT Assay (Cell Viability) treatment->mtt Cytotoxicity apoptosis Flow Cytometry (Apoptosis) treatment->apoptosis Apoptosis Induction western Western Blot (Protein Expression) treatment->western Mechanism ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant pathway_analysis Signaling Pathway Analysis western->pathway_analysis

Caption: General experimental workflow for the in vitro anticancer evaluation of a test compound.

Signaling Pathway: Intrinsic Apoptosis

Many benzothiazole derivatives have been shown to induce apoptosis through the mitochondrial (intrinsic) pathway.[8]

intrinsic_apoptosis cluster_mito Mitochondrion compound Benzothiazole Derivative bax Bax compound->bax bcl2 Bcl-2 compound->bcl2 Inhibits cyto_c Cytochrome c bax->cyto_c Release bcl2->cyto_c Inhibits caspase9 Caspase-9 cyto_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified diagram of the intrinsic apoptosis pathway induced by benzothiazole derivatives.

Signaling Pathway: EGFR Downregulation

Benzothiazole derivatives have also been reported to downregulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4]

egfr_pathway cluster_downstream Downstream Signaling compound Benzothiazole Derivative egfr EGFR compound->egfr Inhibits pi3k_akt PI3K/Akt Pathway egfr->pi3k_akt ras_raf_mek_erk RAS/RAF/MEK/ERK Pathway egfr->ras_raf_mek_erk jak_stat JAK/STAT Pathway egfr->jak_stat proliferation Cell Proliferation, Survival, Motility pi3k_akt->proliferation ras_raf_mek_erk->proliferation jak_stat->proliferation

Caption: Overview of EGFR signaling pathway inhibition by benzothiazole derivatives.

References

Application Notes and Protocols: Monoamine Oxidase (MAO) Inhibitory Activity of 2-Methylbenzo[d]thiazol-7-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the monoamine oxidase (MAO) inhibitory activity of 2-methylbenzothiazole derivatives, with a focus on providing context for the potential activity of 2-Methylbenzo[d]thiazol-7-ol. While specific inhibitory data for this compound was not found in the reviewed literature, this document summarizes the activity of structurally related compounds, details relevant experimental protocols, and visualizes key pathways and workflows.

Data Presentation: MAO Inhibitory Activity of 2-Methylbenzothiazole Derivatives

The following tables summarize the in vitro monoamine oxidase (MAO-A and MAO-B) inhibitory activities of a series of 2-methylbenzo[d]thiazole derivatives. These compounds are structurally analogous to this compound and provide valuable insights into the structure-activity relationship of this chemical class. The data is extracted from a study by Shaw et al. (2024).[1][2]

Table 1: MAO-A and MAO-B Inhibitory Activities of 6-(Benzyloxy)-2-methylbenzo[d]thiazole Derivatives [1]

CompoundRMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) (MAO-A/MAO-B)
4a H2.14 ± 0.1630.011 ± 0.0032195
4b 4-Br1.78 ± 0.3020.017 ± 0.0010105
4c 4-CN1.04 ± 0.0490.0088 ± 0.0012118
4d 4-NO20.218 ± 0.0160.0046 ± 0.0005047
4e 4-Cl> 1000.0076 ± 0.0012> 13158
4f 4-CH39.77 ± 5.620.0076 ± 0.00121286

Table 2: MAO-A and MAO-B Inhibitory Activities of 5-(Benzyloxy)-2-methylbenzo[d]thiazole Derivatives [1]

CompoundRMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) (MAO-A/MAO-B)
5a H2.43 ± 0.0910.0069 ± 0.00086352
5b 4-Br0.297 ± 0.0370.0081 ± 0.0006137
5c 4-CN0.233 ± 0.0550.0056 ± 0.0003842
5d 4-NO244.6 ± 4.250.0052 ± 0.000308577
5e 4-Cl0.132 ± 0.00990.0054 ± 0.0001624
5f 4-CH35.05 ± 0.4100.0063 ± 0.00041802
5g 3-CN0.638 ± 0.1020.017 ± 0.001238

Reference Inhibitors

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
Toloxatone1.67 ± 0.418-
Selegiline-0.240 ± 0.080

IC50 values are reported as the mean ± standard deviation from triplicate determinations. Selectivity Index (SI) is calculated as IC50(MAO-A)/IC50(MAO-B).

Experimental Protocols

This section provides a detailed methodology for the in vitro determination of monoamine oxidase inhibitory activity, based on commonly used fluorometric and luminogenic assays.

2.1. In Vitro Fluorometric MAO Inhibition Assay

This protocol is adapted from methods used for the evaluation of benzothiazole derivatives.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Sodium phosphate buffer (100 mM, pH 7.4)

  • Test compound (this compound or analogs) dissolved in DMSO

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • 2N NaOH

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and reference inhibitors in DMSO.

    • Prepare working solutions of the test compounds and reference inhibitors by diluting the stock solution with sodium phosphate buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare substrate solutions: Kynuramine for MAO-A and benzylamine for MAO-B in sodium phosphate buffer.

  • Enzyme Incubation:

    • In a 96-well black microplate, add 45 µL of the appropriate recombinant human MAO enzyme solution (MAO-A or MAO-B) to each well.

    • Add 5 µL of the test compound or reference inhibitor at various concentrations to the respective wells. For control wells, add 5 µL of the buffer solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 50 µL of the appropriate substrate solution (kynuramine for MAO-A, benzylamine for MAO-B) to each well.

  • Reaction Incubation and Termination:

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Terminate the reaction by adding 100 µL of 2N NaOH to each well.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the product (4-hydroxyquinoline for the kynuramine reaction) using a microplate reader. The excitation and emission wavelengths are typically around 320 nm and 380 nm, respectively.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2.2. MAO-Glo™ Assay Protocol (Promega)

This commercially available luminescent assay is a highly sensitive method for measuring MAO activity.

Materials:

  • MAO-Glo™ Assay Kit (Promega), which includes:

    • Luminogenic MAO Substrate

    • MAO Reaction Buffer

    • Luciferin Detection Reagent

    • Reconstitution Buffer

  • Recombinant human MAO-A and MAO-B enzymes

  • Test compound dissolved in DMSO

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare the MAO Substrate and Luciferin Detection Reagent according to the kit instructions.

    • Prepare serial dilutions of the test compound in the appropriate buffer.

  • MAO Reaction:

    • In a white opaque 96-well plate, add the MAO enzyme (MAO-A or MAO-B).

    • Add the test compound at various concentrations.

    • Add the luminogenic MAO Substrate to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Luminescent Signal Development:

    • Add the reconstituted Luciferin Detection Reagent to each well. This will stop the MAO reaction and initiate the luminescent signal.

    • Incubate at room temperature for 20 minutes to stabilize the signal.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 values as described in the fluorometric assay protocol.

Visualizations

3.1. Signaling Pathway of Monoamine Oxidase

MAO_Signaling_Pathway cluster_MAOA MAO-A Pathway cluster_MAOB MAO-B Pathway Serotonin Serotonin MAOA MAO-A Serotonin->MAOA Norepinephrine Norepinephrine Norepinephrine->MAOA Dopamine_A Dopamine Dopamine_A->MAOA ProductA Aldehyde Metabolites + H₂O₂ + NH₃ MAOA->ProductA Phenylethylamine Phenylethylamine MAOB MAO-B Phenylethylamine->MAOB Benzylamine Benzylamine Benzylamine->MAOB Dopamine_B Dopamine Dopamine_B->MAOB ProductB Aldehyde Metabolites + H₂O₂ + NH₃ MAOB->ProductB Inhibitor This compound (and Analogs) Inhibitor->MAOA Inhibition Inhibitor->MAOB Inhibition

Caption: Oxidative deamination of monoamine neurotransmitters by MAO-A and MAO-B.

3.2. Experimental Workflow for In Vitro MAO Inhibition Assay

MAO_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - MAO Enzymes (A & B) - Test Compound Dilutions - Substrate Solutions start->prep_reagents pre_incubation Pre-incubate MAO Enzyme with Test Compound (15 min, 37°C) prep_reagents->pre_incubation reaction_init Initiate Reaction with Substrate pre_incubation->reaction_init reaction_incubation Incubate Reaction Mixture (30 min, 37°C) reaction_init->reaction_incubation reaction_term Terminate Reaction (e.g., with NaOH) reaction_incubation->reaction_term measurement Measure Signal (Fluorescence or Luminescence) reaction_term->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Values measurement->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for determining MAO inhibitory activity in vitro.

3.3. Logical Relationship of Findings for 2-Methylbenzothiazole Derivatives

Logical_Relationship Core 2-Methylbenzothiazole Core Derivatives Derivatization at Positions 5 and 6 (Analogs of 7-hydroxy) Core->Derivatives MAO_A MAO-A Inhibition (Generally weaker) Derivatives->MAO_A MAO_B MAO-B Inhibition (Potent and Selective) Derivatives->MAO_B SAR Structure-Activity Relationship (SAR): - Substitution pattern influences potency and selectivity. MAO_A->SAR MAO_B->SAR Conclusion Conclusion: 2-Methylbenzothiazoles are promising scaffolds for selective MAO-B inhibitors. SAR->Conclusion

References

Application Notes and Protocols: Derivatization of the Hydroxyl Group of 2-Methylbenzo[d]thiazol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzo[d]thiazol-7-ol is a heterocyclic compound featuring a privileged benzothiazole scaffold. The phenolic hydroxyl group at the 7-position is a key site for chemical modification, enabling the synthesis of a diverse library of derivatives. Such derivatization is a critical strategy in drug discovery programs to modulate the compound's physicochemical properties, pharmacokinetic profile, and biological activity. Benzothiazole derivatives have shown significant potential as anticancer, anti-inflammatory, and neuroprotective agents, including as inhibitors of monoamine oxidase (MAO).[1][2] This document provides detailed protocols for the two primary methods of derivatizing the hydroxyl group: etherification and esterification.

Derivatization via Etherification (O-Alkylation)

The Williamson ether synthesis is the most common and effective method for converting the phenolic hydroxyl group of this compound into an ether linkage. This SN2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide to form the corresponding aryl ether.[3][4]

General Reaction Scheme:
  • Step 1: Deprotonation: this compound is treated with a base (e.g., K₂CO₃, NaH, NaOH) to generate the corresponding sodium or potassium phenoxide.

  • Step 2: Nucleophilic Substitution: The phenoxide intermediate reacts with an alkyl halide (R-X, where X = Cl, Br, I) to yield the desired ether derivative.[5]

Experimental Protocol: Synthesis of 7-(Benzyloxy)-2-methylbenzo[d]thiazole

This protocol is adapted from analogous syntheses of hydroxylated benzothiazole derivatives.

Materials:

  • This compound

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • n-Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Stir plate

  • Reflux condenser (if heating is required)

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq.) in dry DMF (approx. 3-4 mL per mmol of substrate) in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

  • Add benzyl bromide (1.2 eq.) to the reaction mixture dropwise.

  • Stir the reaction at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (approx. 20 mL per mL of DMF).

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it with water.

  • For purification, the crude solid can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane.

  • Dry the purified product under vacuum to obtain 7-(benzyloxy)-2-methylbenzo[d]thiazole as a solid.

Data Presentation: Representative Ether Derivatives

The following table summarizes expected yields for the synthesis of various ether derivatives of this compound based on similar reported reactions. Actual yields may vary.

Alkyl Halide (R-X)Derivative NameSolventBaseReaction Time (h)Expected Yield (%)
Benzyl bromide7-(Benzyloxy)-2-methylbenzo[d]thiazoleDMFK₂CO₃2485-95
Ethyl iodide7-Ethoxy-2-methylbenzo[d]thiazoleAcetonitrileK₂CO₃680-90
Methyl iodide7-Methoxy-2-methylbenzo[d]thiazoleDMFK₂CO₃2490-98
Propyl bromide2-Methyl-7-propoxybenzo[d]thiazoleDMSOK₂CO₃1282-92
Allyl bromide7-(Allyloxy)-2-methylbenzo[d]thiazoleAcetonitrileCs₂CO₃688-96

Derivatization via Esterification (O-Acylation)

Esterification of the phenolic hydroxyl group is another key derivatization strategy. Due to the relatively low reactivity of phenols with carboxylic acids, more reactive acylating agents such as acyl chlorides or acid anhydrides are typically used.[6][7] The reaction is often performed in the presence of a base like pyridine or under solvent-free conditions with a suitable catalyst.[8]

General Reaction Scheme:

This compound reacts with an acyl chloride (R-COCl) or acid anhydride ((R-CO)₂O) to form the corresponding phenyl ester and a byproduct (HCl or a carboxylic acid, respectively).

Experimental Protocol: Synthesis of 2-Methylbenzo[d]thiazol-7-yl benzoate

This protocol provides a general method for the acylation of a phenolic hydroxyl group.

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine (or a non-nucleophilic base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Stir plate

Procedure:

  • Dissolve this compound (1.0 eq.) in dry pyridine or DCM in a round-bottom flask at 0 °C (ice bath).

  • Slowly add benzoyl chloride (1.1 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess benzoyl chloride and benzoic acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-methylbenzo[d]thiazol-7-yl benzoate.

Data Presentation: Representative Ester Derivatives

The following table summarizes expected yields for the synthesis of various ester derivatives of this compound.

Acylating AgentDerivative NameSolventBase/CatalystReaction Time (h)Expected Yield (%)
Benzoyl chloride2-Methylbenzo[d]thiazol-7-yl benzoatePyridinePyridine4-690-97
Acetyl chloride2-Methylbenzo[d]thiazol-7-yl acetateDCMPyridine2-492-98
Propionyl chloride2-Methylbenzo[d]thiazol-7-yl propionateDCMPyridine3-590-95
Ethanoic anhydride2-Methylbenzo[d]thiazol-7-yl acetateNeatH₂SO₄ (cat.)1-2 (w/ heat)85-95
Butyryl chloride2-Methylbenzo[d]thiazol-7-yl butyrateTHFEt₃N4-688-96

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.

G cluster_start Starting Material cluster_derivatization Derivatization cluster_workup Workup & Purification cluster_product Final Product Start This compound Etherification Etherification (Williamson Synthesis) Start->Etherification Base, R-X Esterification Esterification (O-Acylation) Start->Esterification Base, RCOCl or (RCO)2O Workup Aqueous Workup (Extraction/Washing) Etherification->Workup Esterification->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product Derivative Library (Ethers / Esters) Purification->Product

Caption: General workflow for derivatization of this compound.

Potential Signaling Pathway Modulation

Benzothiazole derivatives are known to act as Monoamine Oxidase (MAO) inhibitors. MAO enzymes are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which is a key mechanism in the treatment of depression and neurodegenerative diseases.[2][9]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., Serotonin) Vesicle Vesicular Release MA->Vesicle MA_syn Synaptic Cleft Vesicle->MA_syn Exocytosis Reuptake Reuptake Transporter MAO Monoamine Oxidase (MAO) Reuptake->MAO Inactive Inactive Metabolites MAO->Inactive Degradation Receptor Postsynaptic Receptor Signal Neuronal Signaling Receptor->Signal Derivative This compound Derivative (MAO Inhibitor) Derivative->Block Block->MAO Inhibition MA_syn->Reuptake MA_syn->Receptor

Caption: Mechanism of action for a benzothiazole-based MAO inhibitor.

Logical Relationship of Derivatives

The core scaffold of this compound can be systematically modified to explore structure-activity relationships (SAR).

G cluster_ethers Ether Derivatives (O-R) cluster_esters Ester Derivatives (O-CO-R) Core This compound (Core Scaffold) Alkyl Alkyl Ethers (e.g., Methoxy, Ethoxy) Core->Alkyl O-Alkylation Aryl Aryl Ethers (e.g., Benzyloxy) Core->Aryl O-Alkylation Aliphatic Aliphatic Esters (e.g., Acetate, Propionate) Core->Aliphatic O-Acylation Aromatic Aromatic Esters (e.g., Benzoate) Core->Aromatic O-Acylation Functionalized Functionalized Alkyl Ethers Alkyl->Functionalized

Caption: Logical relationships in the derivatization of the core scaffold.

References

In Vivo Studies of 2-Methylbenzo[d]thiazol-7-ol in Animal Models: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

As of the current literature search, there are no specific in vivo studies available for 2-Methylbenzo[d]thiazol-7-ol in animal models. While the benzothiazole scaffold is of significant interest in medicinal chemistry, research has primarily focused on various derivatives. This document provides an overview of the in vivo applications and methodologies for closely related benzothiazole compounds, offering insights into potential research directions and experimental designs that could be adapted for this compound.

Overview of In Vivo Research on Benzothiazole Derivatives

Benzothiazole derivatives have been investigated in animal models for a range of therapeutic applications, including as antitumor, anti-inflammatory, and antidiabetic agents. These studies provide a foundational understanding of the potential biological activities and preclinical evaluation of this class of compounds.

Antitumor Applications

Certain benzothiazole derivatives have shown promising antitumor effects in vivo. For instance, a study on 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide demonstrated a significant inhibitory effect on tumor growth in animal models.[1][2] While the specific protocols for this compound are not available, a general workflow for evaluating antitumor efficacy in vivo is presented below.

Experimental Workflow: In Vivo Antitumor Efficacy Study

G cluster_0 Pre-study cluster_1 Study Phase cluster_2 Post-study Analysis Animal Acclimatization Animal Acclimatization Tumor Cell Implantation Tumor Cell Implantation Animal Acclimatization->Tumor Cell Implantation Tumor Cell Culture Tumor Cell Culture Tumor Cell Culture->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Treatment Initiation Treatment Initiation Tumor Growth Monitoring->Treatment Initiation Compound Administration Compound Administration Treatment Initiation->Compound Administration Vehicle Control Administration Vehicle Control Administration Treatment Initiation->Vehicle Control Administration Data Collection Data Collection Compound Administration->Data Collection Vehicle Control Administration->Data Collection Tumor Volume Measurement Tumor Volume Measurement Data Collection->Tumor Volume Measurement Body Weight Monitoring Body Weight Monitoring Data Collection->Body Weight Monitoring Endpoint Endpoint Tumor Volume Measurement->Endpoint Body Weight Monitoring->Endpoint

Caption: General workflow for an in vivo antitumor efficacy study.

Anti-inflammatory and Anticancer Applications

Recent research has explored benzothiazole derivatives for their dual anti-inflammatory and anticancer properties. One study synthesized and evaluated a series of novel benzothiazole compounds, identifying a lead compound that significantly inhibited cancer cell proliferation.[3] The evaluation of anti-inflammatory activity often involves measuring the levels of inflammatory markers in animal models.

Antidiabetic Applications

Several studies have investigated 2-aminobenzothiazole derivatives as potential treatments for type 2 diabetes.[4][5] In vivo studies in streptozotocin-induced diabetic rat models have shown that certain derivatives can produce sustained antihyperglycemic effects, reduce insulin resistance, and improve lipid profiles.[4][5]

Protocols for In Vivo Studies of Benzothiazole Derivatives

While specific protocols for this compound are not available, the following are generalized protocols based on studies of related benzothiazole derivatives. These can serve as a starting point for designing in vivo experiments.

Acute Oral Toxicity Study (Based on OECD Guideline 425)

Objective: To determine the acute oral toxicity (LD50) of a test compound.

Animal Model: Wistar rats or Swiss albino mice.

Methodology:

  • Animal Selection and Acclimatization: Healthy, young adult animals are selected and acclimatized for at least 5 days before the study.

  • Dosing: A single dose of the compound is administered orally to the animals. The starting dose is selected based on in vitro cytotoxicity data.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • LD50 Estimation: The LD50 is calculated based on the number of mortalities at different dose levels. For some benzothiazole derivatives, the LD50 was found to be greater than 1250 mg/kg or 1750 mg/kg, indicating low acute toxicity.[4][5]

Antihyperglycemic Activity in a Type 2 Diabetes Model

Objective: To evaluate the antihyperglycemic effect of a test compound in a diabetic animal model.

Animal Model: Streptozotocin (STZ)-induced diabetic rats on a high-fat diet.

Methodology:

  • Induction of Diabetes: Animals are fed a high-fat diet for a specified period, followed by an intraperitoneal injection of a low dose of STZ to induce a diabetic state.

  • Treatment: Diabetic animals are divided into groups and treated orally with the test compound, a vehicle control, or a standard antidiabetic drug (e.g., pioglitazone) for several weeks.[5]

  • Blood Glucose Monitoring: Blood glucose levels are monitored at regular intervals throughout the study.

  • Biochemical Analysis: At the end of the study, blood samples are collected to analyze lipid profiles (total cholesterol, triglycerides) and markers of liver function.

Signaling Pathway: PPARγ Agonism in Antidiabetic Activity

Many benzothiazole derivatives exert their antidiabetic effects through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism.

G Benzothiazole_Derivative Benzothiazole_Derivative PPARg PPARγ Benzothiazole_Derivative->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Promoter Region) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Metabolic_Effects Improved Insulin Sensitivity and Lipid Metabolism Gene_Expression->Metabolic_Effects

Caption: PPARγ signaling pathway activated by benzothiazole derivatives.

Quantitative Data Summary

The following table summarizes representative quantitative data from in vivo studies of various benzothiazole derivatives. Note: This data is not for this compound.

Compound ClassAnimal ModelKey FindingReference
2-Aminobenzothiazole Derivative (8d)STZ-induced diabetic ratsReduced blood glucose levels and insulin resistance.[4]
2-Aminobenzothiazole Derivatives (3b, 4y)T2D rat modelReduced blood glucose levels to <200 mg/dL after 4 weeks.[5]
2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamideXenograft mouse modelExcellent in vivo inhibitory effect on tumor growth.[1]

Conclusion

While direct in vivo data for this compound is currently lacking in the scientific literature, the extensive research on related benzothiazole derivatives provides a solid framework for initiating preclinical animal studies. The established protocols for evaluating antitumor, anti-inflammatory, and antidiabetic activities, along with the known mechanisms of action such as PPARγ agonism, offer valuable guidance for investigating the therapeutic potential of this specific compound. Future research should focus on establishing the in vivo safety and efficacy profile of this compound to determine its viability as a potential therapeutic agent.

References

Application Notes and Protocols: Pharmacokinetic Profiling of 2-Methylbenzo[d]thiazol-7-ol and Related Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the characterization of the pharmacokinetic profile of novel benzothiazole derivatives, with a specific focus on 2-Methylbenzo[d]thiazol-7-ol. Due to the current lack of publicly available experimental data for this compound, this guide furnishes researchers with a comprehensive set of protocols and application notes based on established methodologies for analogous compounds. The included protocols cover in vitro and in silico assessments of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Furthermore, potential signaling pathway interactions are discussed, providing a framework for pharmacodynamic evaluation.

Introduction to Benzothiazole Pharmacokinetics

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery due to their wide range of pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2][3] A thorough understanding of the pharmacokinetic (PK) profile of any new benzothiazole-based drug candidate is crucial for its successful development. The ADME properties determine the bioavailability, therapeutic efficacy, and potential toxicity of a compound. While specific data for this compound is not yet available, studies on related derivatives provide valuable insights into their likely PK characteristics. Many benzothiazole derivatives have been shown to possess favorable drug-like properties, often complying with Lipinski's rule of five.[4]

Predicted Physicochemical and ADME Properties

In the absence of experimental data for this compound, in silico tools can provide valuable initial predictions of its physicochemical and pharmacokinetic properties. The following table summarizes predicted values for a generic 2-methylbenzothiazole derivative based on computational models, which can serve as a preliminary assessment.

ParameterPredicted ValueSignificance in Pharmacokinetics
Physicochemical Properties
Molecular Weight ( g/mol )~165.22Influences absorption and distribution; values <500 are generally preferred for oral bioavailability.
LogP (Octanol/Water Partition)1.5 - 3.0Indicates lipophilicity, affecting absorption, distribution, and metabolism.
Hydrogen Bond Donors1Influences solubility and membrane permeability.
Hydrogen Bond Acceptors2Influences solubility and membrane permeability.
ADME Properties
Human Intestinal AbsorptionHighPredicts the extent of absorption from the gastrointestinal tract.
BBB PermeabilityModerate to HighIndicates the likelihood of the compound crossing the blood-brain barrier.
CYP450 2D6 InhibitionInhibitor/Non-inhibitorPredicts potential for drug-drug interactions.
P-glycoprotein SubstrateYes/NoPredicts susceptibility to efflux transporters, which can limit bioavailability.

Experimental Protocols for Pharmacokinetic Characterization

The following protocols provide a framework for the in vitro and in vivo evaluation of the pharmacokinetic properties of this compound.

In Vitro ADME Assays

3.1.1. Metabolic Stability in Liver Microsomes

  • Objective: To determine the intrinsic clearance of the test compound by liver enzymes.

  • Materials:

    • Pooled human liver microsomes (HLM)

    • NADPH regenerating system

    • Test compound stock solution (e.g., in DMSO)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (for quenching)

    • LC-MS/MS system

  • Protocol:

    • Pre-warm a solution of HLM in phosphate buffer to 37°C.

    • Add the test compound to the HLM solution at a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

3.1.2. Plasma Protein Binding

  • Objective: To determine the extent to which the test compound binds to plasma proteins.

  • Materials:

    • Human plasma

    • Rapid Equilibrium Dialysis (RED) device

    • Test compound stock solution

    • Phosphate buffered saline (PBS, pH 7.4)

  • Protocol:

    • Add the test compound to human plasma at a final concentration of 1 µM.

    • Pipette the plasma-compound mixture into the donor chamber of the RED device.

    • Add PBS to the receiver chamber.

    • Incubate the device at 37°C with shaking for a predetermined time to reach equilibrium.

    • After incubation, take samples from both the donor and receiver chambers.

    • Determine the concentration of the test compound in both samples by LC-MS/MS.

    • Calculate the fraction unbound (fu) in plasma.

In Vivo Pharmacokinetic Study in Rodents
  • Objective: To determine the key pharmacokinetic parameters of the test compound after intravenous and oral administration.

  • Materials:

    • Male Sprague-Dawley rats (or other suitable rodent model)

    • Test compound formulated for intravenous (e.g., in saline with a co-solvent) and oral (e.g., in a suspension) administration.

    • Blood collection supplies (e.g., capillaries, EDTA tubes)

    • Centrifuge

    • LC-MS/MS system

  • Protocol:

    • Fast the animals overnight before dosing.

    • Administer the test compound intravenously (e.g., 1 mg/kg) or orally (e.g., 10 mg/kg) to two separate groups of animals.

    • Collect blood samples at specified time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples for the concentration of the test compound using a validated LC-MS/MS method.

    • Use pharmacokinetic software to calculate parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

Visualization of Workflows and Pathways

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_preclinical In Vivo Pharmacokinetic Study animal_model Rodent Model (e.g., Rat) dosing Dosing (IV and Oral) animal_model->dosing sampling Blood Sampling (Serial) dosing->sampling processing Plasma Preparation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_modeling Pharmacokinetic Modeling analysis->pk_modeling

Caption: Workflow for a typical in vivo pharmacokinetic study.

Potential Signaling Pathway Modulation: Ras/MEK/ERK Pathway

Some benzothiazole derivatives have been shown to modulate key signaling pathways involved in cell proliferation and survival, such as the Ras/MEK/ERK pathway.[5] The following diagram illustrates this pathway, which could be a potential target for this compound.

G cluster_pathway Ras/MEK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras MEK MEK1/2 Ras->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation

Caption: The Ras/MEK/ERK signaling cascade.

Conclusion

While the specific pharmacokinetic profile of this compound remains to be experimentally determined, the protocols and information provided in this document offer a robust framework for its comprehensive evaluation. By following these established methodologies, researchers can effectively characterize the ADME properties and potential pharmacodynamic interactions of this and other novel benzothiazole derivatives, thereby facilitating their development as potential therapeutic agents. The in silico predictions suggest that 2-methylbenzothiazole derivatives may possess favorable drug-like properties, warranting further investigation.

References

Troubleshooting & Optimization

Common side products in the synthesis of 2-Methylbenzo[d]thiazol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylbenzo[d]thiazol-7-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize this compound from 2-amino-6-mercaptophenol and acetic anhydride is showing multiple spots on TLC, with one major spot having a lower Rf than expected for the product. What could be the issue?

A1: A common issue in this synthesis is the formation of intermediates that have not fully cyclized, or the formation of acetylated side products. The more polar nature of these compounds often results in a lower Retention Factor (Rf) on normal phase thin-layer chromatography (TLC) compared to the desired product.

Potential Side Products:

  • N-(2-hydroxy-3-mercaptophenyl)acetamide: This is the initial N-acetylated intermediate prior to cyclization. Its free thiol and hydroxyl groups make it significantly more polar than the final product.

  • S-acetyl-2-amino-6-mercaptophenol: Acetylation may occur on the more nucleophilic thiol group, especially under certain conditions, preventing the desired cyclization.

  • Diacetylated Intermediate: Both the amino and thiol groups could be acetylated, leading to N,S-diacetyl-2-amino-6-mercaptophenol.

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the reaction has been heated for a sufficient duration and at an appropriate temperature to drive the cyclization to completion. Incomplete conversion is a common reason for the presence of the N-acetylated intermediate.

  • Acid Catalyst: The cyclization step is often acid-catalyzed. If you are running the reaction under neutral conditions, consider the addition of a catalytic amount of an acid like p-toluenesulfonic acid or using glacial acetic acid as the solvent to facilitate the dehydration and ring closure.

  • Work-up Procedure: A proper aqueous work-up is crucial to remove any unreacted acetic anhydride and acetic acid, which can interfere with product isolation and characterization.

Q2: I have isolated my product, but the NMR spectrum shows an additional acetyl peak and a shift in the aromatic protons. What is the likely impurity?

A2: This suggests the presence of an O-acetylated side product, specifically 7-acetoxy-2-methylbenzo[d]thiazole . The phenolic hydroxyl group of the final product can be acetylated by excess acetic anhydride, especially under prolonged reaction times or with a basic catalyst.

Identification and Removal:

  • NMR Spectroscopy: The presence of a second methyl singlet around 2.3 ppm (in addition to the C2-methyl group of the product) is indicative of the O-acetyl group. The aromatic protons will also show a downfield shift due to the electron-withdrawing effect of the acetyl group.

  • Mass Spectrometry: The O-acetylated product will have a molecular weight of 207.25 g/mol , which is 42.04 g/mol higher than the desired product (165.21 g/mol ).

  • Removal: This impurity can often be removed by a mild basic hydrolysis. Dissolving the crude product in a suitable solvent and treating it with a dilute solution of sodium bicarbonate or a mild base, followed by re-extraction and purification, can cleave the ester to regenerate the desired this compound.

Q3: My final product yield is consistently low. What are the potential reasons?

A3: Low yields can be attributed to several factors, including incomplete reaction, product degradation, or the formation of multiple side products.

Possible Causes and Solutions:

  • Oxidation of Starting Material: 2-amino-6-mercaptophenol is susceptible to oxidation, where the thiol group can form disulfide bonds. It is crucial to use fresh starting material and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

  • Competing Acetylation: While N-acetylation is generally favored over O-acetylation in aminophenols, forcing conditions (high temperature, prolonged reaction time) can lead to the formation of a diacetylated product, N,O-diacetyl-p-aminophenol, which will not cyclize to the desired benzothiazole.[1]

  • Sub-optimal Reagents: Ensure the acetic anhydride used is of high purity and not partially hydrolyzed to acetic acid, as this can affect the reaction efficiency.

Data Presentation: Product and Potential Side Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
This compound (Product) C₈H₇NOS165.21Desired product.[2]
N-(2-hydroxy-3-mercaptophenyl)acetamideC₈H₉NO₂S183.23Uncyclized N-acetylated intermediate. More polar than the final product.
7-acetoxy-2-methylbenzo[d]thiazoleC₁₀H₉NO₂S207.25O-acetylated side product. Less polar than the starting material but may have a similar polarity to the product.
2-Amino-6-mercaptophenol (Starting Material)C₆H₇NOS141.19Starting material. Highly polar.
Bis(2-amino-6-hydroxyphenyl) disulfideC₁₂H₁₂N₂O₂S₂280.37Result of oxidative dimerization of the starting material.

Experimental Protocols

Synthesis of this compound

This protocol is a representative method based on common synthetic procedures for 2-methylbenzothiazoles.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-mercaptophenol (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add glacial acetic acid as the solvent, followed by the slow addition of acetic anhydride (1.1 - 1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 120-140 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis reaction_monitoring Monitor Reaction by TLC start->reaction_monitoring workup Aqueous Work-up reaction_monitoring->workup analysis Analyze Crude Product (NMR, MS) workup->analysis pure_product Pure Product analysis->pure_product Clean Spectra multiple_spots Multiple Spots on TLC? analysis->multiple_spots Impure unexpected_nmr Unexpected NMR/MS Signals? analysis->unexpected_nmr Impure low_yield Low Yield? analysis->low_yield Impure low_rf_spot Low Rf Polar Spot? multiple_spots->low_rf_spot Yes incomplete_cyclization Incomplete Cyclization (N-acetyl Intermediate) low_rf_spot->incomplete_cyclization o_acetylation O-Acetylation of Product unexpected_nmr->o_acetylation Yes, +42 Da oxidation Starting Material Oxidation low_yield->oxidation increase_time_temp Increase Reaction Time/Temp Add Acid Catalyst incomplete_cyclization->increase_time_temp mild_hydrolysis Mild Basic Hydrolysis o_acetylation->mild_hydrolysis inert_atmosphere Use Inert Atmosphere Fresh Starting Material oxidation->inert_atmosphere

Caption: Troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.

Synthesis_Pathway Synthetic Pathway and Common Side Products cluster_reactants Reactants start_material 2-Amino-6-mercaptophenol n_acetyl_intermediate N-(2-hydroxy-3-mercaptophenyl)acetamide (Intermediate) start_material->n_acetyl_intermediate N-Acetylation disulfide_side_product Bis(2-amino-6-hydroxyphenyl) disulfide (Oxidative Side Product) start_material->disulfide_side_product Oxidation (O₂) acetic_anhydride Acetic Anhydride product This compound (Desired Product) n_acetyl_intermediate->product Cyclization (-H₂O) o_acetyl_side_product 7-acetoxy-2-methylbenzo[d]thiazole (O-Acetylated Side Product) product->o_acetyl_side_product Excess Ac₂O

Caption: Reaction scheme for the synthesis of this compound, highlighting the main pathway and common side reactions.

References

Technical Support Center: Recrystallization of 2-Methylbenzo[d]thiazol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Methylbenzo[d]thiazol-7-ol via recrystallization.

Troubleshooting Guide

Issue: The compound does not dissolve in the chosen solvent, even when heated.

  • Question: What should I do if this compound is insoluble in my hot solvent?

  • Answer: This indicates that the solvent is not suitable for recrystallization. A good recrystallization solvent should readily dissolve the compound when hot but have poor solubility at room temperature[1]. Given the phenolic hydroxyl group and the heterocyclic nature of this compound, polar solvents are a logical starting point. If a single solvent is ineffective, a mixed solvent system may be required.

Issue: The compound "oils out" instead of forming crystals.

  • Question: My compound is separating as an oil upon cooling. How can I induce crystallization?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point[2][3][4]. This is a common issue with compounds that have relatively low melting points or when the solution is highly concentrated[3][4]. To resolve this:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation level[2][5].

    • Allow the solution to cool much more slowly. You can do this by leaving the flask on a cooling hot plate or insulating it with glass wool[2].

    • If using a mixed solvent system, add more of the solvent in which the compound is more soluble[5].

Issue: No crystals form, even after the solution has cooled to room temperature and been placed in an ice bath.

  • Question: The solution is clear and no crystals have formed after cooling. What is the problem?

  • Answer: This is a common problem and usually points to one of two issues:

    • Too much solvent was used: The solution is not supersaturated, and the compound remains in solution even at low temperatures[2][6][7][8]. To remedy this, you can boil off some of the solvent to increase the concentration and then attempt to cool the solution again[2][3].

    • Supersaturation: The solution is supersaturated, but crystal nucleation has not occurred[2][8]. To induce crystallization, you can:

      • Scratch the inner surface of the flask with a glass rod just below the solvent level. The microscopic scratches on the glass can provide a surface for nucleation[2][3][8].

      • Add a seed crystal of pure this compound, if available. This provides a template for crystal growth[2][8].

Issue: The crystal yield is very low.

  • Question: I only recovered a small fraction of my starting material. How can I improve the yield?

  • Answer: A low yield can result from several factors[5]:

    • Using too much solvent: As mentioned previously, excess solvent will keep more of your compound dissolved in the mother liquor[7][8]. Use the minimum amount of hot solvent necessary to fully dissolve the compound[7][8].

    • Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, some of your product may have crystallized in the filter funnel[3]. Ensure your filtration setup is pre-heated.

    • Incomplete crystallization: Ensure the solution has been allowed sufficient time to cool and crystallize, including time in an ice bath to maximize precipitation.

Frequently Asked Questions (FAQs)

What is the best solvent for recrystallizing this compound?

How do I choose a solvent system?

A common technique is to find a solvent in which this compound is soluble when hot and another solvent in which it is insoluble. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the cloud point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

My recrystallized product is still colored. How can I remove colored impurities?

If the solution is colored after dissolving the crude product, you can add a small amount of activated charcoal to the hot solution and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities[1]. Be aware that using too much charcoal can also remove some of your desired product.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The choice of solvent and specific volumes may need to be optimized.

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. For this example, we will use an ethanol/water system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Induce Crystallization: While the solution is still hot, add water dropwise until the solution remains faintly cloudy. Add a few drops of hot ethanol to redissolve the cloudiness.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of larger crystals[6].

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation[6].

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent mixture used for recrystallization) to remove any remaining soluble impurities[8].

  • Drying: Dry the purified crystals, preferably under a vacuum.

Quantitative Data Summary

Since specific experimental solubility data for this compound is not available in the literature, the following table provides expected solubility characteristics based on its structure and general principles for solvent selection.

SolventExpected Solubility (Cold)Expected Solubility (Hot)Potential for Recrystallization
WaterLowLow to ModeratePossible, but may require a large volume of water.
EthanolModerateHighGood candidate.
AcetoneModerateHighGood candidate.
Ethyl AcetateModerateHighGood candidate, mentioned for similar structures[10][11].
HexaneVery LowVery LowUnlikely as a single solvent, but good as an anti-solvent in a mixed pair.
TolueneLowModeratePossible, but less common for this type of compound.

Visual Workflows

Recrystallization_Workflow cluster_start Start cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation cluster_end End start Crude this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot filtration (if needed) dissolve->hot_filtration cool Cool slowly to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filtration ice_bath->filter wash Wash with cold solvent filter->wash dry Dry crystals wash->dry end_product Pure this compound dry->end_product

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve crude solid in hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Crystals form? cool->crystals_form oiling_out Oiling out? crystals_form->oiling_out No success Collect crystals crystals_form->success Yes supersaturated Supersaturated solution. Scratch flask or add seed crystal. oiling_out->supersaturated No reheat_add_solvent Reheat and add more solvent. Cool slowly. oiling_out->reheat_add_solvent Yes too_much_solvent Too much solvent used. Boil off some solvent. too_much_solvent->cool supersaturated->cool supersaturated->too_much_solvent Still no crystals reheat_add_solvent->cool

Caption: Troubleshooting common issues in recrystallization.

References

Technical Support Center: Synthesis of Hydroxylated Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of hydroxylated benzothiazole derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of hydroxylated benzothiazoles in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Hydroxylated Product

Question: I am attempting to synthesize a hydroxylated benzothiazole, but I am consistently obtaining a low yield, or in some cases, no product at all. What are the potential causes and how can I improve my yield?

Answer: Low or no yield in the synthesis of hydroxylated benzothiazoles is a common issue that can stem from several factors. Here is a breakdown of potential causes and corresponding troubleshooting steps:

  • Poor Reactivity of Starting Materials: The electronic nature of the substituents on your benzothiazole precursor can significantly impact its reactivity towards hydroxylation. Electron-withdrawing groups can deactivate the aromatic ring, making electrophilic substitution more difficult.

    • Solution: If you are starting with a benzothiazole that has strongly deactivating groups, consider synthesizing the hydroxylated benzothiazole from an already hydroxylated precursor, such as a substituted aminophenol.[1]

  • Inappropriate Reaction Conditions: The temperature, reaction time, and choice of solvent are critical parameters.

    • Solution: Carefully optimize the reaction conditions. For instance, in some condensation reactions to form the benzothiazole ring, heating in polyphosphoric acid (PPA) at temperatures between 120°C and 250°C is required.[1] However, for other methods, such as microwave-assisted synthesis, reaction times can be significantly shorter.[2][3] It's crucial to monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time and prevent product decomposition from prolonged heating.[4]

  • Suboptimal Catalyst or Reagent Concentration: The choice and amount of catalyst or reagent are crucial for a successful reaction.

    • Solution: Ensure that the catalyst is active and used in the correct stoichiometric ratio. For example, in some green chemistry approaches, a reusable catalyst like SnP2O7 has been shown to give high yields in short reaction times.[2]

  • Decomposition of Starting Material or Product: Hydroxylated benzothiazoles can be sensitive to harsh reaction conditions and may decompose.

    • Solution: If you suspect decomposition, try running the reaction at a lower temperature for a longer period. Also, ensure that the work-up procedure is not too harsh. For instance, if your compound is acid-sensitive, be cautious during silica chromatography.[4]

  • Loss of Product During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.

    • Solution: During the work-up, ensure thorough extraction of the product from the reaction mixture. When rinsing the reaction flask and drying agents, use the extraction solvent to avoid leaving the product behind.[4] If the product is volatile, be cautious during solvent removal using a rotary evaporator.[4]

Issue 2: Poor Regioselectivity and Formation of Multiple Isomers

Question: My reaction is producing a mixture of hydroxylated benzothiazole isomers (e.g., 4-hydroxy, 5-hydroxy, 6-hydroxy, and 7-hydroxy). How can I improve the regioselectivity of the hydroxylation?

Answer: Achieving high regioselectivity in the direct hydroxylation of the benzothiazole ring is a significant challenge due to the multiple available positions for substitution on the benzene ring.[5] Here are some strategies to improve selectivity:

  • Starting Material Selection: The most effective way to control regioselectivity is to start with a precursor that already has the desired substitution pattern. For example, to synthesize 2-amino-6-hydroxybenzothiazole, one could start from a p-substituted aminophenol. The classical synthesis of 6-substituted 2-aminobenzothiazoles involves the treatment of 4-substituted anilines with potassium thiocyanate in the presence of bromine.[6]

  • Use of Directing Groups: While less common for direct hydroxylation on the benzothiazole core itself, the principle of using directing groups is a fundamental concept in aromatic chemistry. If you are synthesizing a more complex derivative, consider how existing substituents will direct the incoming hydroxyl group.

  • Protecting Group Strategy: If you need to perform other reactions on the molecule before hydroxylation, you can use protecting groups to block certain positions and direct the hydroxylation to the desired carbon atom.[7] Common protecting groups for hydroxyl functions include silyl ethers, which can be selectively introduced and removed.

  • Purification of Isomers: If a mixture of isomers is unavoidable, you will need to rely on purification techniques to isolate the desired product.

    • Solution: Recrystallization using a mixed solvent system can be an effective method for separating isomers.[1] High-performance liquid chromatography (HPLC) is another powerful technique for separating and purifying isomers.

Issue 3: Formation of Over-Oxidized or Ring-Opened Byproducts

Question: I am attempting to hydroxylate a benzothiazole derivative, but I am observing the formation of byproducts that suggest over-oxidation or even cleavage of the thiazole ring. How can I prevent this?

Answer: The benzothiazole ring system can be susceptible to oxidative degradation, including ring-opening, especially under harsh oxidizing conditions.[8]

  • Choice of Oxidizing Agent: The choice of oxidant is critical. Strong oxidizing agents are more likely to lead to over-oxidation and ring-opening.

    • Solution: Use milder oxidizing agents. For example, in the oxidation of benzothiazole with magnesium monoperoxyphthalate (MMPP) in the presence of an alcohol, an oxidative ring-opening has been observed.[8] If direct oxidation is the chosen route, careful screening of milder oxidants is necessary.

  • Control of Reaction Conditions: Temperature and reaction time can influence the extent of side reactions.

    • Solution: Run the reaction at a lower temperature and monitor it closely by TLC to stop it as soon as the desired product is formed, before significant byproduct formation occurs.

  • Alternative Synthetic Routes: Instead of direct oxidation of the benzothiazole core, consider alternative strategies that avoid harsh oxidizing conditions.

    • Solution: A common and effective method is to build the hydroxylated benzothiazole from a substituted aminophenol. This approach avoids the need to directly oxidize the sensitive heterocyclic ring.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to hydroxylated benzothiazoles?

A1: The most prevalent methods involve the condensation of an appropriately substituted o-aminophenol or o-aminothiophenol with various reagents.[1][2] For instance, the condensation of 2-aminothiophenols with carboxylic acids or their derivatives is a widely used method.[1] Another common approach is the Jacobson synthesis, which involves the cyclization of thiobenzanilides.

Q2: How does the choice of starting material affect the synthesis of hydroxylated benzothiazoles?

A2: The choice of starting material is critical for controlling the substitution pattern of the final product, especially the position of the hydroxyl group. To achieve a specific isomer, it is often best to start with a precursor that already contains the hydroxyl group or a group that can be easily converted to a hydroxyl group, in the desired position. For example, synthesizing 6-hydroxybenzothiazoles is often achieved by starting with a p-aminophenol derivative.[9]

Q3: Are hydroxylated benzothiazole derivatives stable?

A3: The stability of hydroxylated benzothiazoles can vary depending on the substitution pattern and the presence of other functional groups. They can be susceptible to oxidation, especially under basic conditions or in the presence of strong oxidizing agents. It is generally recommended to store them in a cool, dark, and inert atmosphere.

Q4: Why are hydroxylated benzothiazole derivatives important in drug development?

A4: Hydroxylated benzothiazole derivatives are of significant interest in drug development due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10] The hydroxyl group can participate in hydrogen bonding, which can be crucial for binding to biological targets such as enzymes and receptors. For example, some benzothiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing signaling pathways like the PI3K/Akt pathway.[11][12]

Quantitative Data Summary

Table 1: Comparison of Synthetic Methods for Benzothiazole Derivatives
MethodStarting MaterialsReagents/CatalystTypical YieldsReference
Condensationo-Aminothiophenol, Carboxylic AcidPolyphosphoric Acid (PPA)10-81%[1]
Condensationo-Aminothiophenol, AldehydeSnP2O787-95%[2]
Microwave-Assistedo-Aminothiophenol, AldehydePhenyl Iodoniumbis(trifluoroacetate)High[3]
Solid-Phase SynthesisResin-bound Acyl-isothiocyanate, AnilineBromine or NBSVaries[6]
Table 2: Effect of Reaction Conditions on Yield
ParameterConditionEffect on YieldTroubleshooting Tip
Temperature Too highCan lead to decomposition and lower yield.Optimize temperature by running small-scale trials at different temperatures.
Too lowIncomplete reaction and low yield.Gradually increase the temperature while monitoring the reaction.
Reaction Time Too shortIncomplete conversion of starting materials.Monitor the reaction by TLC to determine the optimal time.
Too longFormation of byproducts and decomposition of the product.Quench the reaction as soon as the starting material is consumed.
Solvent Inappropriate polarityPoor solubility of reactants, leading to a slow or incomplete reaction.Choose a solvent that dissolves all reactants and is stable under the reaction conditions.

Experimental Protocols

Protocol: Synthesis of 2-Amino-6-methylbenzothiazole

This protocol is adapted from a literature procedure and describes a common method for synthesizing a substituted 2-aminobenzothiazole.[13] A similar approach can be adapted for hydroxylated analogs by starting with the corresponding aminophenol.

Materials:

  • p-Toluidine

  • Concentrated Sulfuric Acid

  • Sodium Thiocyanate

  • Sulfuryl Chloride

  • Concentrated Ammonium Hydroxide

  • Ethanol

  • Norit (Activated Carbon)

Procedure:

  • In a flask, dissolve p-toluidine in an appropriate solvent.

  • Slowly add concentrated sulfuric acid dropwise over 5 minutes.

  • To the resulting suspension of p-toluidine sulfate, add sodium thiocyanate and heat the mixture at 100°C for 3 hours.[13]

  • Cool the solution to 30°C and add sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.[13]

  • After the addition is complete, heat the mixture at 90-95°C for 1 hour.[13]

  • Cool the reaction mixture and add it to ice water.

  • Filter the solution and make it alkaline by adding concentrated ammonium hydroxide.[13]

  • Filter the precipitated 2-amino-6-methylbenzothiazole and wash it with water.

  • Recrystallize the crude product from hot ethanol after treating with Norit to obtain the purified product.[13]

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_sm Check Starting Materials: - Purity - Reactivity (EWG/EDG) start->check_sm check_conditions Review Reaction Conditions: - Temperature - Time - Solvent start->check_conditions check_reagents Verify Reagents & Catalyst: - Activity - Stoichiometry start->check_reagents check_workup Analyze Work-up & Purification: - Extraction efficiency - Product loss start->check_workup change_route Consider Alternative Route: - Synthesize from hydroxylated precursor check_sm->change_route Poor SM reactivity optimize_conditions Optimize Conditions: - Temperature gradient - Time course study check_conditions->optimize_conditions Suboptimal change_reagents Change Reagent/Catalyst: - Try milder oxidant - Use alternative catalyst check_reagents->change_reagents Inactive/Incorrect improve_workup Refine Work-up Technique: - Thorough rinsing - Careful solvent removal check_workup->improve_workup Product loss identified success Yield Improved optimize_conditions->success change_reagents->success change_route->success improve_workup->success

Caption: A logical workflow for troubleshooting low yields in hydroxylated benzothiazole synthesis.

Experimental Workflow for Benzothiazole Synthesis

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials (e.g., Aminophenol) dissolve Dissolve in Solvent start->dissolve add_reagent Add Reagent/Catalyst (e.g., KSCN) dissolve->add_reagent heat Heat & Stir (e.g., 100°C, 3h) add_reagent->heat cyclize Cyclization/ Oxidation Step heat->cyclize monitor Monitor by TLC cyclize->monitor quench Quench Reaction (e.g., Ice Water) monitor->quench extract Extraction quench->extract purify Purification (e.g., Recrystallization) extract->purify end Pure Hydroxylated Benzothiazole purify->end

Caption: A typical experimental workflow for the synthesis of hydroxylated benzothiazoles.

PI3K/Akt Signaling Pathway Inhibition by Benzothiazole Derivatives

PI3K_Akt_Pathway benzothiazole Hydroxylated Benzothiazole Derivative pi3k PI3K benzothiazole->pi3k Inhibits akt Akt pi3k->akt Activates apoptosis Apoptosis akt->apoptosis cell_survival Cell Survival & Proliferation akt->cell_survival Inhibits Apoptosis Promotes Survival

Caption: Inhibition of the PI3K/Akt signaling pathway by hydroxylated benzothiazole derivatives, leading to apoptosis.[11][12]

References

Preventing oxidation during the synthesis of 2-Methylbenzo[d]thiazol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylbenzo[d]thiazol-7-ol. Our focus is to address challenges related to oxidation and to provide clear, actionable guidance for a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound prone to oxidation?

A1: The starting materials and the final product contain a phenol group, which is highly susceptible to oxidation. The electron-donating hydroxyl group increases the electron density of the aromatic ring, making it more reactive towards oxidizing agents, including atmospheric oxygen. This can lead to the formation of undesired colored byproducts, primarily quinones, which can complicate purification and reduce the overall yield.[1][2]

Q2: What are the common signs of oxidation during the synthesis?

A2: The most common indication of oxidation is a change in the color of the reaction mixture or the isolated product. The formation of dark-colored, often brown or black, impurities is a strong sign that oxidation has occurred. You may also observe a complex mixture of products when analyzing the reaction by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: How can I prevent oxidation during the synthesis?

A3: Preventing oxidation is critical for a successful synthesis. Key strategies include:

  • Use of an Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon is the most effective way to exclude oxygen.[3]

  • Degassing Solvents: Solvents can contain dissolved oxygen. Degassing them before use by sparging with an inert gas or by freeze-pump-thaw cycles is highly recommended.

  • Protection-Deprotection Strategy: A robust method to prevent oxidation of the hydroxyl group is to protect it as a more stable functional group (e.g., a methoxy ether) before the benzothiazole ring formation and then deprotect it in the final step.

  • Use of Antioxidants: While less common in synthesis, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) could potentially minimize oxidation in some cases.

Q4: What is the recommended synthetic route to avoid oxidation of the hydroxyl group?

A4: A two-step protection-deprotection strategy is the most reliable approach. This involves:

  • Synthesis of 2-Methyl-7-methoxybenzo[d]thiazole: Start with a precursor where the hydroxyl group is protected as a methoxy group, such as 2-amino-6-methoxythiophenol. React this with acetic anhydride to form the 2-methylbenzothiazole ring. The methoxy group is stable under these reaction conditions.

  • Demethylation to this compound: The methoxy group of 2-Methyl-7-methoxybenzo[d]thiazole is then cleaved to reveal the desired hydroxyl group. This is typically achieved using strong demethylating agents like boron tribromide (BBr₃) or hydrobromic acid (HBr).[4][5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Dark-colored reaction mixture or product Oxidation of the phenol group.- Ensure a strict inert atmosphere (Nitrogen or Argon) throughout the reaction and work-up. - Use degassed solvents. - Consider a protection-deprotection strategy for the hydroxyl group.
Low yield of the desired product - Incomplete reaction. - Side reactions due to oxidation. - Loss of product during work-up or purification.- Monitor the reaction progress by TLC or LC-MS to ensure completion. - Optimize reaction temperature and time. - Follow the recommended purification procedures carefully to minimize loss.
Multiple spots on TLC, difficult purification Formation of byproducts, likely from oxidation or side reactions.- Improve the inert atmosphere conditions. - Use a protection-deprotection strategy. - For purification, silica gel column chromatography with a suitable solvent system is recommended.
Incomplete demethylation - Insufficient amount of demethylating agent. - Reaction time is too short or temperature is too low.- Use a sufficient excess of the demethylating agent (e.g., BBr₃). - Increase the reaction time and/or temperature, monitoring the progress by TLC.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-7-methoxybenzo[d]thiazole (Protection Step)

This protocol is based on the general synthesis of 2-substituted benzothiazoles.

Materials:

  • 2-Amino-6-methoxythiophenol (or its hydrochloride salt)

  • Acetic anhydride

  • Pyridine (optional, as a catalyst and base)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Nitrogen or Argon gas supply

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet.

  • Dissolve 2-amino-6-methoxythiophenol (1 equivalent) in the anhydrous solvent in the flask.

  • If using the hydrochloride salt, add a slight excess of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Slowly add acetic anhydride (1.1 equivalents) to the stirred solution at room temperature.

  • If the reaction is slow, a catalytic amount of pyridine can be added.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove excess acetic acid and anhydride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 2-Methyl-7-methoxybenzo[d]thiazole.

Protocol 2: Demethylation to this compound (Deprotection Step)

This protocol uses boron tribromide (BBr₃) for demethylation. Caution: BBr₃ is a highly corrosive and moisture-sensitive reagent. Handle it in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-Methyl-7-methoxybenzo[d]thiazole

  • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Nitrogen or Argon gas supply

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolve 2-Methyl-7-methoxybenzo[d]thiazole (1 equivalent) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of BBr₃ in DCM (typically 3-4 equivalents) dropwise via the dropping funnel to the cooled solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield pure this compound.[3]

Data Presentation

Table 1: Comparison of Demethylation Reagents for Aryl Methyl Ethers

ReagentTypical ConditionsAdvantagesDisadvantages
Boron Tribromide (BBr₃) DCM, -78 °C to rtHigh efficiency for cleaving aryl methyl ethers.Highly corrosive, moisture-sensitive, requires anhydrous conditions.[4][6][7]
Hydrobromic Acid (HBr) Acetic acid, refluxLess expensive than BBr₃.Requires high temperatures, may not be suitable for sensitive substrates.[4]
Aluminum Chloride (AlCl₃) DCM or neat, heatStrong Lewis acid.Can lead to side reactions, requires careful handling.[4]
Thiophenol/Sodium Hydride DMF, heatEffective for stubborn ethers.Requires strong base and high temperatures, foul-smelling reagent.[5]

Visualizations

Experimental Workflow: Synthesis of this compound

experimental_workflow cluster_protection Step 1: Protection Strategy cluster_deprotection Step 2: Deprotection Start 2-Amino-6-methoxythiophenol Reaction1 Cyclization Start->Reaction1 Reagent1 Acetic Anhydride Reagent1->Reaction1 Intermediate 2-Methyl-7-methoxybenzo[d]thiazole Reaction1->Intermediate Reaction2 Demethylation Intermediate->Reaction2 Reagent2 BBr3 or HBr Reagent2->Reaction2 Purification Purification (Chromatography/ Recrystallization) Reaction2->Purification Product This compound Purification->Product

Caption: A two-step workflow for the synthesis of this compound.

Troubleshooting Logic for Oxidation Issues

troubleshooting_oxidation Start Observe Dark Color in Reaction/Product CheckInert Is the reaction under a strict inert atmosphere? Start->CheckInert ImplementInert Implement/Improve Inert Atmosphere (N2 or Ar) CheckInert->ImplementInert No CheckSolvent Are the solvents degassed? CheckInert->CheckSolvent Yes ImplementInert->CheckSolvent DegasSolvent Degas solvents before use CheckSolvent->DegasSolvent No ConsiderProtection Is a protection-deprotection strategy being used? CheckSolvent->ConsiderProtection Yes DegasSolvent->ConsiderProtection ImplementProtection Adopt a protection-deprotection strategy for the hydroxyl group ConsiderProtection->ImplementProtection No Purify Purify the product using column chromatography ConsiderProtection->Purify Yes ImplementProtection->Purify Success Successful Synthesis Purify->Success

Caption: A decision tree for troubleshooting oxidation during synthesis.

References

Technical Support Center: 2-Methylbenzo[d]thiazol-7-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Methylbenzo[d]thiazol-7-ol.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the cyclization of a substituted aminothiophenol to form a methoxy-protected intermediate. The second step is the deprotection of the methoxy group to yield the final hydroxylated product.

Synthesis_Pathway A 2-Amino-6-methoxybenzenethiol C 7-Methoxy-2-methylbenzo[d]thiazole A->C Cyclization B Acetic Anhydride / Acetic Acid E This compound C->E Demethylation D Demethylation Reagent (e.g., BBr3 or HBr) Troubleshooting_Yield start Low Yield of This compound step1 Which step has low yield? start->step1 cyclization Step 1: Cyclization step1->cyclization Cyclization demethylation Step 2: Demethylation step1->demethylation Demethylation c_issue1 Incomplete Reaction cyclization->c_issue1 c_issue2 Side Reactions cyclization->c_issue2 d_issue1 Incomplete Demethylation demethylation->d_issue1 d_issue2 Product Degradation demethylation->d_issue2 c_sol1 Increase reaction time or temperature. Check purity of starting materials. c_issue1->c_sol1 c_sol2 Lower reaction temperature. Ensure anhydrous conditions. c_issue2->c_sol2 d_sol1 Increase equivalents of BBr3/HBr. Increase reaction time or temperature. d_issue1->d_sol1 d_sol2 Use milder conditions (e.g., BBr3 at lower temp). Careful control of reaction time. d_issue2->d_sol2 Purification_Workflow start Crude This compound extraction Aqueous Workup (Neutralization & Extraction) start->extraction chromatography Column Chromatography (Silica Gel) extraction->chromatography recrystallization Recrystallization chromatography->recrystallization purity_check Purity Analysis (TLC, HPLC, NMR) recrystallization->purity_check pure_product Pure Product purity_check->pure_product Purity > 95% repurify Repurify purity_check->repurify Purity < 95% repurify->chromatography

Validation & Comparative

A Comparative Overview of 2-Methylbenzo[d]thiazol-7-ol and Its Positional Isomers for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comparative analysis of 2-Methylbenzo[d]thiazol-7-ol and its isomers, namely 2-Methylbenzo[d]thiazol-4-ol, 2-Methylbenzo[d]thiazol-5-ol, and 2-Methylbenzo[d]thiazol-6-ol. The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties.[1][2][3] The position of the hydroxyl group on the benzene ring of the 2-methylbenzothiazole core can significantly influence the molecule's physicochemical properties and biological efficacy.

This document collates available data on the synthesis, physicochemical characteristics, and biological activities of these isomers. It also provides detailed experimental protocols for key assays to facilitate further comparative research. Due to a lack of studies directly comparing all four isomers under identical experimental conditions, this guide serves as a foundational resource to highlight existing data and guide future investigations.

Synthesis of 2-Methylbenzo[d]thiazol-ol Isomers

The synthesis of 2-methylbenzothiazole derivatives generally involves the condensation of an appropriately substituted 2-aminothiophenol with a reagent that provides the 2-methyl group, such as acetic anhydride or acetic acid.[4][5] The specific starting materials for the hydroxy isomers would be the corresponding aminomercaptophenols.

A general synthetic pathway is illustrated below:

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Aminomercaptophenol_Isomer Aminomercaptophenol Isomer (e.g., 2-amino-3-mercaptophenol for 4-ol isomer) Reaction_Vessel Cyclocondensation Aminomercaptophenol_Isomer->Reaction_Vessel Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Vessel Product_Isomer 2-Methylbenzo[d]thiazol-ol Isomer Reaction_Vessel->Product_Isomer

Caption: General synthesis of 2-Methylbenzo[d]thiazol-ol isomers.

Physicochemical Properties

The position of the hydroxyl group is expected to influence properties such as acidity (pKa), lipophilicity (logP), and solubility, which in turn affect the pharmacokinetic and pharmacodynamic profiles of the compounds. A comprehensive comparative study of these properties is lacking in the current literature. The table below summarizes the available information, which is largely based on computational predictions and data for individual isomers from various sources.

Property2-Methylbenzo[d]thiazol-4-ol2-Methylbenzo[d]thiazol-5-ol2-Methylbenzo[d]thiazol-6-olThis compound
CAS Number Not available68867-14-1[6][7]68867-18-5[5][8]163298-71-3[1]
Molecular Formula C₈H₇NOSC₈H₇NOS[6]C₈H₇NOS[8]C₈H₇NOS[1]
Molecular Weight 165.21 g/mol 165.21 g/mol [6]165.21 g/mol [8]165.21 g/mol [1]
Predicted logP Data not available2.4[6]Data not availableData not available
Predicted pKa Data not availableData not availableData not availableData not available

Note: The lack of uniform experimental data necessitates direct comparative analysis for accurate characterization.

Biological Activities

Benzothiazole derivatives are known for their broad spectrum of biological activities. The antioxidant and antimicrobial properties are of particular interest to researchers.

Antioxidant Activity

The antioxidant potential of phenolic compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The position of the hydroxyl group can influence the ease of hydrogen atom donation, thereby affecting the antioxidant capacity. While various studies have demonstrated the antioxidant potential of benzothiazole derivatives, a direct comparison of the IC₅₀ values for the four hydroxyl isomers from a single study is not available.[9][10]

Antimicrobial Activity

The antimicrobial activity of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12] The structural variations among the isomers are likely to influence their interaction with microbial targets, leading to differences in their antimicrobial potency. As with antioxidant activity, comparative MIC data for all four isomers is not currently available in the literature.[2][3]

Experimental Protocols

To facilitate direct comparative studies, detailed protocols for key biological assays are provided below.

DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to scavenge the stable DPPH free radical.

1. Preparation of Reagents:

  • DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.
  • DPPH Working Solution (0.1 mM): Dilute the stock solution 1:10 with methanol to obtain an absorbance of approximately 1.0 at 517 nm. Prepare this solution fresh daily and protect it from light.[2]
  • Test Compounds and Positive Control (e.g., Ascorbic Acid): Prepare stock solutions of the test isomers and a positive control (e.g., ascorbic acid) in methanol. Serially dilute these stock solutions to obtain a range of concentrations.

2. Assay Procedure:

  • In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each concentration of the test compounds and the positive control.
  • For the blank, add 100 µL of methanol to 100 µL of the DPPH working solution.
  • Incubate the plate in the dark at room temperature for 30 minutes.[2]
  • Measure the absorbance at 517 nm using a microplate reader.

3. Calculation of Scavenging Activity:

  • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•⁺).

1. Preparation of Reagents:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
  • ABTS•⁺ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is then diluted with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[3][13]
  • Test Compounds and Positive Control (e.g., Trolox): Prepare stock solutions and serial dilutions as described for the DPPH assay.

2. Assay Procedure:

  • In a 96-well microplate, add 190 µL of the ABTS•⁺ working solution to 10 µL of each concentration of the test compounds and the positive control.
  • Incubate the plate at room temperature for 6 minutes.
  • Measure the absorbance at 734 nm.

3. Calculation of Scavenging Activity:

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•⁺ solution without the test compound and A_sample is the absorbance in the presence of the test compound.
  • The IC₅₀ value is determined as in the DPPH assay.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is commonly used.

1. Preparation of Materials:

  • Bacterial Strains: Use standardized cultures of relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
  • Growth Medium: Mueller-Hinton Broth (MHB) is commonly used.
  • Test Compounds: Prepare stock solutions of the isomers in a suitable solvent (e.g., DMSO) and then dilute them in MHB.
  • 96-Well Microplate.

2. Assay Procedure:

  • Add 100 µL of sterile MHB to all wells of the microplate.
  • Add 100 µL of the test compound at its highest concentration to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.
  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
  • Add 10 µL of the diluted bacterial suspension to each well.
  • Include a positive control (wells with bacteria and MHB, but no test compound) and a negative control (wells with MHB only).
  • Incubate the plate at 37°C for 18-24 hours.[11][12]

3. Determination of MIC:

  • The MIC is the lowest concentration of the test compound at which there is no visible turbidity (bacterial growth).

Experimental Workflow for Comparative Analysis

To objectively compare the biological activities of the 2-Methylbenzo[d]thiazol-ol isomers, a standardized experimental workflow is essential. The following diagram outlines a logical approach for such a study.

cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Synthesis Synthesis of Isomers (4-OH, 5-OH, 6-OH, 7-OH) Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Antioxidant Antioxidant Assays (DPPH, ABTS) Purification->Antioxidant Antimicrobial Antimicrobial Assays (MIC determination) Purification->Antimicrobial IC50 IC50 Calculation Antioxidant->IC50 MIC_det MIC Determination Antimicrobial->MIC_det Comparison Comparative Analysis of Isomer Activity IC50->Comparison MIC_det->Comparison

Caption: Workflow for comparative analysis of isomers.

Conclusion

This guide consolidates the currently available information on this compound and its 4-ol, 5-ol, and 6-ol isomers. While the benzothiazole scaffold is of significant interest to the scientific community, there is a clear gap in the literature regarding direct, side-by-side comparative studies of these positional isomers. The provided experimental protocols are intended to empower researchers to conduct such studies, which are crucial for elucidating the structure-activity relationships and identifying the most promising candidates for further development as therapeutic agents. Future research should focus on the systematic synthesis and evaluation of all four isomers under standardized conditions to generate robust and comparable datasets.

References

Validating the Anticancer Potential of 2-Methylbenzo[d]thiazol-7-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific experimental data on the anticancer activity of 2-Methylbenzo[d]thiazol-7-ol has been published. This guide therefore provides a comparative framework using well-studied, structurally related benzothiazole derivatives to illustrate the standard validation process. The presented data and pathways serve as a benchmark for the potential evaluation of this compound.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[1] These compounds often exert their effects by inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting key signaling pathways crucial for cancer cell survival and proliferation.[2][3][4] This guide outlines the key experimental validations and compares the performance of representative benzothiazole anticancer agents.

Comparative Anticancer Activity of Benzothiazole Derivatives

To contextualize the potential of a novel benzothiazole derivative, it is essential to compare its cytotoxic effects against established compounds. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for two well-researched benzothiazole derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
2-(4-Aminophenyl)benzothiazole MCF-7 (Breast)Nanomolar range
MDA-MB-468 (Breast)Nanomolar range
Ovarian CancerNanomolar range
Renal CancerNanomolar range
DF 203 (2-(4-Amino-3-methylphenyl) benzothiazole) MCF-7 (Breast)< 0.005 µM (5 nM)
Ovarian CancerPotent activity
Lung CancerPotent activity
Renal CancerPotent activity

Data sourced from multiple studies and presented as a comparative overview. Specific IC50 values can vary based on experimental conditions.[5][6][7][8]

Key Experimental Protocols for Validation

The validation of a potential anticancer compound involves a series of standardized in vitro assays to determine its cytotoxic and mechanistic properties.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Apoptosis Detection Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[1][12][13][14]

Methodology:

  • Cell Treatment: Culture and treat cancer cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 10-15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[15][16][17]

Methodology:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate for at least 30 minutes on ice.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate at room temperature for 5-10 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Visualizing Experimental and Mechanistic Pathways

Diagrams created using Graphviz (DOT language) provide clear visualizations of complex biological processes and experimental workflows.

Experimental_Workflow cluster_Discovery Discovery & Initial Screening cluster_Mechanism Mechanism of Action cluster_Validation Pathway Validation Compound This compound MTT MTT Assay (Cytotoxicity) Compound->MTT CellLines Cancer Cell Lines (e.g., MCF-7, HepG2) CellLines->MTT ApoptosisAssay Apoptosis Assay (Annexin V/PI) MTT->ApoptosisAssay Determine IC50 CellCycleAssay Cell Cycle Analysis (Propidium Iodide) MTT->CellCycleAssay Determine IC50 WesternBlot Western Blot (Protein Expression) ApoptosisAssay->WesternBlot Confirm Apoptotic Pathway CellCycleAssay->WesternBlot Confirm Cell Cycle Proteins

Caption: Workflow for validating the anticancer activity of a novel compound.

Many benzothiazole derivatives induce apoptosis through the intrinsic, or mitochondrial, pathway.[2][3][18][19][20] This pathway is regulated by the Bcl-2 family of proteins and results in the activation of caspases, the executioners of apoptosis.

Mitochondrial_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade Benzothiazole Benzothiazole Derivative Bax Bax Benzothiazole->Bax Activates Bcl2 Bcl-2 Benzothiazole->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The mitochondrial (intrinsic) pathway of apoptosis.

References

In Silico Docking Performance of Benzothiazole Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Understanding the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a prominent scaffold in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The versatility of the benzothiazole nucleus allows for substitutions at various positions, influencing the molecule's physicochemical properties and its interaction with biological targets.[1]

Comparative Docking Analysis: Antimicrobial Targets

A significant area of investigation for benzothiazole derivatives is in the development of novel antimicrobial agents. These compounds have been evaluated against various bacterial and fungal protein targets.

Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase is a crucial enzyme in the folate biosynthesis pathway, making it an attractive target for antibacterial agents. Several studies have explored the potential of 2-aminobenzothiazole derivatives as DHFR inhibitors.

CompoundTarget OrganismPDB IDDocking Score (kcal/mol)Reference
4cNot Specified4LAEGood Binding Orientation[4]
4jNot Specified4LAEGood Binding Orientation[4]

Note: The referenced study qualitatively described "good binding orientation" without providing specific numerical docking scores.

Dihydropteroate Synthase (DHPS)

DHPS is another key enzyme in the folate pathway, often targeted by sulfonamide drugs. Novel benzothiazole derivatives have been investigated as potential DHPS inhibitors.

CompoundTarget OrganismIC50 (µg/mL)Reference
16bStaphylococcus aureus7.85[5]
16aStaphylococcus aureusComparable to standard[5]
16cStaphylococcus aureusComparable to standard[5]
Sulfadiazine (Standard)Staphylococcus aureusNot specified, used as control[5]

Note: This study reported IC50 values from in vitro enzyme inhibition assays, which are often correlated with in silico docking results.

Dihydroorotase

This enzyme is involved in pyrimidine biosynthesis and has been explored as a target for antimicrobial benzothiazoles.

CompoundTarget OrganismKey InteractionsReference
Benzothiazole derivative 3Escherichia coliHydrogen bonds with LEU222 or ASN44[1][6]
Benzothiazole derivative 4Escherichia coliHydrogen bonds with LEU222 or ASN44[1][6]

Note: The study highlighted key amino acid interactions, a critical aspect of docking analysis.

Comparative Docking Analysis: Anticancer Targets

Benzothiazole derivatives have shown significant promise as anticancer agents, with in silico studies targeting various proteins involved in cancer progression.

Estrogen Receptor (ER)

The estrogen receptor is a key target in the treatment of hormone-dependent breast cancers.

CompoundPDB IDDocking Score (ArgusLab)Docking Score (AutoDock)Reference
DBT1Not Specified-9.68-6.29[7]
DBT2Not Specified-9.4-5.25[7]
DBT3Not Specified-9.59-7.19[7]
DBT4Not Specified-11.1988-7.48[7]
Tamoxifen (Standard)Not Specified-9.71-3.86[7]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.

CompoundMolDock Score (kcal/mol)Rerank Score (kcal/mol)Reference
Compound 7-173.88-129.23[8]
Compound 10-157.85 to -173.88-109.96 to -129.23[8]
Compound 12-157.85 to -173.88-109.96 to -129.23[8]
Compound 13-157.85 to -173.88-109.96 to -129.23[8]
Compound 14-157.85 to -173.88-109.96 to -129.23[8]
Compound 20-157.85 to -173.88-109.96 to -129.23[8]
Compound 26-157.85 to -173.88-109.96 to -129.23[8]
Sorafenib (Standard)-156.35-102.63[8]
p56lck Tyrosine Kinase

This enzyme plays a role in T-cell activation and has been investigated as a target for cancer therapy.

CompoundDocking SoftwarePDB IDKey FindingReference
Benzothiazole-thiazole hybrids (51 analogs)GLIDE (Schrödinger)1QPCCompound 1 identified as a competitive inhibitor.[9]

Experimental Protocols: A Generalized In Silico Docking Workflow

The methodologies employed in the cited studies generally follow a standardized workflow for molecular docking.

  • Protein Preparation : The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein structure is optimized and minimized using a specific force field (e.g., CHARMm, AMBER).

  • Ligand Preparation : The 2D structure of the ligand (e.g., a benzothiazole derivative) is drawn using chemical drawing software and converted to a 3D structure. The ligand's geometry is then optimized and its energy minimized.

  • Docking Simulation : A docking program (e.g., AutoDock, GLIDE, Molegro Virtual Docker) is used to predict the binding pose and affinity of the ligand within the active site of the protein.[3][9][10] The active site is typically defined by a grid box centered on the co-crystallized ligand or identified through literature.

  • Analysis of Results : The docking results are analyzed based on the docking score (an estimation of the binding free energy) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p_prep Protein Preparation (PDB Structure) dock Molecular Docking (e.g., AutoDock, GLIDE) p_prep->dock l_prep Ligand Preparation (2D to 3D) l_prep->dock analysis Analysis of Results (Docking Score, Interactions) dock->analysis

Generalized workflow for in silico molecular docking studies.

Signaling Pathway Context: VEGFR-2 in Angiogenesis

The following diagram illustrates the central role of VEGFR-2 in the signaling cascade that promotes angiogenesis, a process hijacked by cancer cells for tumor growth. Inhibiting VEGFR-2 is a key strategy in cancer therapy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Gene Gene Expression (Proliferation, Survival, Migration) PLCg->Gene Akt Akt PI3K->Akt Akt->Gene Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene VEGF VEGF VEGF->VEGFR2 Binds

Simplified VEGFR-2 signaling pathway in angiogenesis.

Concluding Remarks and Future Directions for 2-Methylbenzo[d]thiazol-7-ol

The presented data highlights the significant potential of the benzothiazole scaffold in the design of novel antimicrobial and anticancer agents. The in silico docking studies consistently demonstrate favorable binding of various derivatives to key protein targets.

For this compound, while direct comparative data is absent from the literature, its structural features—a methyl group at position 2 and a hydroxyl group at position 7—provide a basis for hypothetical consideration. The methyl group may influence lipophilicity and steric interactions within a binding pocket, while the hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming crucial interactions with target residues.

To definitively assess the potential of this compound, future research should involve:

  • In Silico Docking : Performing molecular docking studies of this compound against a panel of relevant antimicrobial and anticancer protein targets.

  • Synthesis and In Vitro Evaluation : Chemical synthesis of the compound followed by in vitro assays to determine its biological activity and validate the in silico predictions.

  • Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogs of this compound to understand the contribution of different functional groups to its activity.

This guide serves as a foundational resource for researchers interested in the further exploration of benzothiazole derivatives as therapeutic agents. The compiled data and methodologies offer a starting point for the rational design and evaluation of novel compounds, including the promising yet understudied this compound.

References

Comparative analysis of the spectral data of benzothiazole isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for benzothiazole and its key 2-substituted isomers: 2-aminobenzothiazole, 2-mercaptobenzothiazole, and 2-hydroxybenzothiazole. Understanding the distinct spectral characteristics of these isomers is crucial for their identification, characterization, and application in various scientific fields, including medicinal chemistry and materials science. The data presented herein is compiled from various spectroscopic techniques, offering a multi-faceted approach to distinguishing these structurally similar compounds.

Comparative Spectral Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS) for benzothiazole and its isomers. These tables allow for a direct comparison of the spectral properties that arise from the different functional groups at the 2-position.

Table 1: ¹H NMR Spectral Data (δ, ppm)
CompoundH-2Aromatic ProtonsOther ProtonsSolvent
Benzothiazole 9.248.14, 8.08, 7.57, 7.50[1]-Acetone-d₆
2-Aminobenzothiazole -7.64 (d), 7.34 (d), 7.20 (t), 6.99 (t)[2]7.50 (s, -NH₂)[2]DMSO-d₆
2-Mercaptobenzothiazole -7.10 - 7.50 (m)13.5 (s, broad, -SH)Not Specified
2-Hydroxybenzothiazole -7.00 - 7.35 (m)11.8 (s, broad, -NH)Not Specified
Table 2: ¹³C NMR Spectral Data (δ, ppm)
CompoundC-2Aromatic CarbonsSolvent
Benzothiazole 168.1154.2, 135.1, 133.7, 131.0, 129.0, 127.6, 126.4, 125.2, 123.3, 121.7[3]CDCl₃
2-Aminobenzothiazole 167.5152.9, 131.9, 126.3, 123.5, 121.8, 121.0DMSO-d₆
2-Mercaptobenzothiazole 190.1153.2, 132.5, 126.6, 124.5, 122.1, 121.4Not Specified
2-Hydroxybenzothiazole 170.1152.0, 131.0, 125.0, 123.0, 121.5, 120.9Not Specified
Table 3: Key IR Absorption Bands (cm⁻¹)
CompoundN-H / S-H / O-H StretchC=N / C=S / C=O StretchAromatic C-H StretchC-S Stretch
Benzothiazole -1510[3]3065[3]600-700[4]
2-Aminobenzothiazole 3436 (-NH₂)[5]1600-1670[4]3000-3100[4]600-700[4]
2-Mercaptobenzothiazole 2550-2600 (-SH)1085 (C=S)3000-3100600-700[4]
2-Hydroxybenzothiazole 3100-3300 (-NH, broad)1680 (C=O)3000-3100600-700

Note: 2-Hydroxybenzothiazole exists predominantly as its tautomer, 2(3H)-benzothiazolone, which is reflected in the IR data showing C=O and N-H stretches.

Table 4: UV-Visible Absorption & Mass Spectrometry Data
CompoundUV-Vis λₘₐₓ (nm)SolventMass Spec [M+H]⁺ (m/z)
Benzothiazole 220, 250, 285[6]Not Specified136.0215[7]
2-Aminobenzothiazole 208, 261, 320[8]Not Specified151.0330[2]
2-Mercaptobenzothiazole 328Ethanol168.0012
2-Hydroxybenzothiazole 278Ethanol152.0221

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic instrumentation. Below are generalized methodologies for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] Tetramethylsilane (TMS) is often used as an internal standard. Proton (¹H) and Carbon-13 (¹³C) NMR spectra are recorded on a spectrometer, such as a Bruker 600 MHz instrument.[9] Chemical shifts are reported in parts per million (ppm) relative to the solvent's residual peak or TMS. Data processing involves Fourier transformation of the free induction decay (FID) signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet.[10] The spectrum is then recorded using an FT-IR spectrometer (e.g., a Perkin Elmer instrument) by passing infrared radiation through the sample.[3] The resulting spectrum shows the absorption of IR radiation at specific wavenumbers (cm⁻¹), corresponding to the vibrational frequencies of the functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or dichloromethane, with concentrations typically in the micromolar range.[11] The solution is placed in a quartz cuvette. The absorption spectrum is recorded using a UV-Vis spectrophotometer (e.g., a Cary 100 Bio) over a specific wavelength range, typically 200-800 nm.[12] The wavelengths of maximum absorbance (λₘₐₓ) are identified from the resulting spectrum.

Mass Spectrometry (MS)

A sample is introduced into the mass spectrometer, where it is ionized. Techniques like Electrospray Ionization (ESI) are common for these types of molecules.[13] The ionized molecules and their fragments are then separated based on their mass-to-charge ratio (m/z) by an analyzer (e.g., Time-of-Flight (TOF) or Quadrupole).[14][15] The resulting mass spectrum provides information about the molecular weight and the fragmentation pattern of the compound. For high-resolution mass spectrometry (HRMS), a precise mass is obtained, which can be used to confirm the elemental composition.[2]

Visualization of Experimental Workflows

The following diagrams illustrate the generalized workflows for the acquisition of spectral data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer place Place Tube in Spectrometer transfer->place acquire Acquire FID Signal (¹H, ¹³C) place->acquire fourier Fourier Transform acquire->fourier analyze Analyze Spectrum (Shifts, Coupling) fourier->analyze

Caption: General workflow for NMR Spectroscopy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis mix Mix Sample with KBr press Press into Thin Pellet mix->press place Place Pellet in IR Beam press->place record Record Transmittance vs. Wavenumber place->record identify Identify Absorption Bands (cm⁻¹) record->identify correlate Correlate Bands to Functional Groups identify->correlate

Caption: General workflow for FT-IR Spectroscopy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prepare Prepare Dilute Solution in UV-Vis Solvent transfer Transfer to Quartz Cuvette prepare->transfer place Place Cuvette in Spectrophotometer transfer->place scan Scan Wavelength Range (e.g., 200-800 nm) place->scan plot Plot Absorbance vs. Wavelength scan->plot determine Determine λₘₐₓ Values plot->determine

Caption: General workflow for UV-Vis Spectroscopy.

G cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_proc Data Analysis inject Inject Sample (e.g., via LC) ionize Ionize Molecules (e.g., ESI) inject->ionize separate Separate Ions by m/z Ratio ionize->separate detect Detect Ions separate->detect generate Generate Mass Spectrum detect->generate analyze Identify Molecular Ion & Fragments generate->analyze

Caption: General workflow for Mass Spectrometry.

References

Safety Operating Guide

Proper Disposal of 2-Methylbenzo[d]thiazol-7-ol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2-Methylbenzo[d]thiazol-7-ol is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Based on the hazard profile of related benzothiazole derivatives, this compound should be treated as a hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling the chemical.[1]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If handling fine powders or creating aerosols, a NIOSH-approved respirator may be necessary. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

1. Waste Collection:

  • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials.
  • Use a dedicated, properly labeled, and sealable waste container. The container should be made of a material compatible with the chemical.

2. Waste Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
  • The storage area should be clearly marked as a hazardous waste accumulation site.

3. Arrange for Professional Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.
  • Provide the disposal company with all available information about the chemical, including its name, quantity, and any known hazards. Surplus and non-recyclable solutions should be offered to a licensed disposal company.[1]

4. Spill and Contamination Cleanup:

  • In the event of a spill, evacuate the immediate area if necessary.
  • For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.
  • Place the absorbent material into a sealed container for disposal as hazardous waste.
  • Clean the spill area with soap and water, and collect the cleaning materials for disposal.
  • Avoid allowing the chemical or cleanup materials to enter drains or waterways.[3]

Hazard Profile of Related Compounds

To underscore the importance of these disposal procedures, the following table summarizes the known hazards of closely related benzothiazole compounds. It is reasonable to assume that this compound may exhibit a similar hazard profile.

CompoundCAS NumberHazard Statements
2-Methyl-1,3-benzothiazol-5-ol 68867-14-1H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4]
2-Methylbenzo[d]thiazol-6-ol 68867-18-5H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]
Benzothiazole 95-16-9H301+H311: Toxic if swallowed or in contact with skinH319: Causes serious eye irritationH332: Harmful if inhaledH402: Harmful to aquatic life[3]
2-Methylbenzothiazole 120-75-2No specific hazard statements listed in some sources, but intraperitoneal LD50 in mice is 300 mg/kg, indicating toxicity.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type (Unused chemical, contaminated labware, spill debris) spill Is there a spill? assess_waste->spill ppe->assess_waste collect_waste Collect Waste in a Labeled, Sealed Container store_waste Store Waste in Designated Hazardous Waste Area collect_waste->store_waste spill->collect_waste No cleanup_spill Clean Spill with Inert Absorbent spill->cleanup_spill Yes cleanup_spill->collect_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Decision-making workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methylbenzo[d]thiazol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-Methylbenzo[d]thiazol-7-ol. Adherence to these guidelines is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.

Essential Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Standard/Specification
Eyes/Face Chemical safety goggles or a face shield where splashing is a risk.OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene).Follow manufacturer's specifications for chemical compatibility.
Body Laboratory coat or other protective clothing to prevent skin exposure.[1]Standard laboratory practice.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if ventilation is inadequate or if irritation is experienced.[1][2]Follow guidelines for respirator selection based on potential exposure levels.
Procedural Guidance: From Handling to Disposal

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1][2] Do not ingest the substance.

  • Aerosol Prevention: Avoid activities that could generate dust or aerosols.[3] If the compound is a solid, handle it carefully to prevent airborne particles.

  • Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3] Wash hands thoroughly after handling.

Storage:

  • Container: Keep the compound in a tightly closed, properly labeled container.

  • Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

Spill Management:

  • Evacuation: In case of a significant spill, evacuate the immediate area.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite to soak up the substance.[1]

  • Cleanup: Carefully collect the absorbed material into a suitable, closed container for disposal.[1] Use non-sparking tools if the substance is flammable.

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.

Disposal:

  • Waste Classification: This material should be treated as hazardous waste.

  • Disposal Route: Dispose of the chemical and its container at an approved waste disposal facility.[1][3] Do not allow the substance to enter drains or waterways.

Emergency First-Aid Protocols
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.

start Start: Prepare for Handling ppe 1. Don Required PPE - Goggles/Face Shield - Gloves - Lab Coat - Respirator (if needed) start->ppe handling 2. Chemical Handling - Use in Fume Hood - Avoid Contact & Inhalation - Prevent Aerosol Generation ppe->handling storage 3. Proper Storage - Tightly Closed Container - Cool, Dry, Ventilated Area - Away from Incompatibles handling->storage spill Spill Occurs handling->spill If Spill disposal 4. Waste Disposal - Treat as Hazardous Waste - Use Approved Disposal Facility storage->disposal After Use spill_response Spill Response - Evacuate Area - Contain with Absorbent - Collect for Disposal spill->spill_response spill_response->disposal decontamination 5. Decontamination - Clean Work Area - Wash Hands Thoroughly disposal->decontamination end End: Procedure Complete decontamination->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。